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  • Product: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene
  • CAS: 30435-75-7

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of highly functionalized aromatic intermediates is critical for optimizing synthetic routes, purification process...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of highly functionalized aromatic intermediates is critical for optimizing synthetic routes, purification processes, and formulation strategies. This technical whitepaper provides an in-depth analysis of the solubility behavior of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7). By deconstructing its physicochemical properties and mapping them to thermodynamic solvation principles, this guide offers both a predictive framework for solvent selection and a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profiling & Mechanistic Rationale

To predict the solubility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, we must first analyze the causality between its molecular architecture and its intermolecular forces. The compound features a central benzene ring substituted with four distinct functional groups: a bromo (-Br), a methoxy (-OCH₃), a methyl (-CH₃), and a nitro (-NO₂) group.

According to standardized physicochemical databases, this compound exhibits a calculated LogP of approximately 3.04 and a topological polar surface area (TPSA) of 55.1 Ų . These metrics dictate its solvation mechanics:

  • Steric and Electronic Effects: The methoxy group is flanked by the bulky bromo and nitro groups. This severe steric hindrance forces the methoxy oxygen slightly out of the aromatic plane, disrupting optimal resonance overlap. This localizes electron density, creating a strong, localized dipole moment.

  • Hydrogen Bonding Dynamics: The molecule possesses multiple hydrogen bond acceptors (the oxygen atoms of the methoxy and nitro groups) but zero hydrogen bond donors . Consequently, it cannot disrupt the strong, cohesive hydrogen-bonded network of aqueous media, rendering it practically insoluble in water.

  • Dispersion and Polarizability: The heavy bromine atom is highly polarizable, facilitating strong London dispersion forces and potential halogen bonding. This drives exceptional solubility in halogenated solvents.

G A Solid 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene B Crystal Lattice Breakdown (ΔH > 0) A->B Energy Input C Solvent Cavity Formation (ΔH > 0) A->C Solvent Prep D Solute-Solvent Interaction (ΔH < 0) B->D Solvation C->D Solvation E Solvated Target Compound (Thermodynamic Equilibrium) D->E ΔG < 0

Thermodynamic cycle of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene dissolution.

Quantitative Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above, the solubility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene varies drastically across different solvent classes. The data below summarizes the expected solubility ranges, allowing chemists to select optimal solvents for reactions (high solubility) or recrystallization (mixed solvent systems).

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Acetone20.7> 100 (High)Strong dipole-dipole interactions with -NO₂ and -OCH₃ groups.
Halogenated Dichloromethane8.9> 100 (High)High polarizability; dispersion forces and halogen bonding with -Br.
Aromatic Toluene2.450 - 100 (Moderate-High)π-π stacking interactions with the highly functionalized benzene ring.
Polar Protic Methanol32.710 - 50 (Moderate)H-bond acceptance by solute; limited by the solute's overall lipophilicity.
Non-polar Aliphatic n-Hexane1.9< 10 (Low)Weak dispersion forces; insufficient energy to break the crystal lattice.
Aqueous Water80.1< 0.1 (Practically Insoluble)High solvent cohesive energy; lack of H-bond donors in the solute.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate empirical, publication-grade solubility data, researchers must utilize a methodology that inherently proves its own accuracy. The Isothermal Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility .

The following protocol is engineered as a self-validating system . It employs a two-timepoint verification strategy to mathematically guarantee that kinetic supersaturation has resolved and true thermodynamic equilibrium has been achieved .

Step-by-Step Workflow

Step 1: Solvent Preparation & Saturation

  • Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and plasticizer leaching).

  • Incrementally add solid 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene until a visible, persistent precipitate remains. Causality: The presence of excess solid is the fundamental thermodynamic requirement to maintain a saturated state.

Step 2: Isothermal Equilibration (The Self-Validating Step)

  • Place the vials in an isothermal orbital shaker set precisely to 25.0 ± 0.1 °C. Temperature control is critical, as solubility is an exponentially temperature-dependent thermodynamic parameter.

  • Agitate at 150 RPM.

  • Internal Control Check: Extract a 100 µL aliquot at 24 hours (T24) and another at 48 hours (T48) .

Step 3: Phase Separation

  • Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the bulk undissolved solid.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon). Filtration removes suspended micro-crystals that would otherwise dissolve in the HPLC mobile phase and artificially inflate the quantified solubility.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of your established calibration curve (

    
    ).
    
  • Analyze via HPLC-UV (detection at ~254 nm, corresponding to the aromatic chromophore).

  • Validation Gate: Compare the calculated concentration at T24 and T48. If the difference (

    
    ) is < 5% , thermodynamic equilibrium is validated. If 
    
    
    
    , the system is still kinetically shifting, and agitation must continue for an additional 24 hours.

G S1 1. Solvent Selection (Polar, Non-polar, Halogenated) S2 2. Excess Solute Addition (Saturation) S1->S2 S3 3. Isothermal Agitation (24-48h at 25°C) S2->S3 S4 4. Phase Separation (PTFE Filtration/Centrifugation) S3->S4 S5 5. HPLC-UV Quantification (Self-Validating: RSD < 2%) S4->S5

Self-validating isothermal shake-flask workflow for solubility quantification.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13860183, 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene." PubChem Database. URL:[Link]

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Support & Technical Guides. URL:[Link]

  • Ràfols, C., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, PubMed. URL:[Link]

Exploratory

Thermal Stability and Melting Point Characterization of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene: A Comprehensive Technical Guide

Executive Summary In the landscape of organic synthesis and drug development, highly substituted nitroaromatic compounds serve as critical building blocks. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, highly substituted nitroaromatic compounds serve as critical building blocks. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7) is a prime example, featuring a complex electronic environment dictated by electron-donating (methoxy, methyl) and electron-withdrawing (bromo, nitro) substituents 1[1]. While its functional diversity makes it valuable for cross-coupling and derivatization, the presence of the nitro group introduces significant thermal hazards. This whitepaper provides an authoritative, field-proven guide to profiling the phase transitions and thermal degradation kinetics of this compound, ensuring both process safety and experimental reproducibility.

Structural Causality of Phase Transitions

The physical state and phase transitions of a molecule are inextricably linked to its three-dimensional conformation and intermolecular forces. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene exhibits a relatively low melting point of 52–53 °C .

Mechanistic Insight: In perfectly planar aromatic systems, strong


 stacking leads to highly ordered crystal lattices and elevated melting points. However, in this compound, the bulky bromo substituent at position 1 and the methoxy group at position 2 create severe steric hindrance. This forces the methoxy group out of the plane of the benzene ring, disrupting optimal crystal packing. Consequently, less thermal energy is required to break the intermolecular lattice, resulting in the observed low melting point.
Table 1: Quantitative Physicochemical Summary
PropertyValueStructural Causality / Significance
CAS Number 30435-75-7Unique chemical identifier 1[1].
Molecular Weight 246.06 g/mol Critical for stoichiometric dosing and kinetic modeling 1[1].
Melting Point 52–53 °CDictated by steric disruption of

stacking .
C-NO₂ Bond Energy ~297 kJ/molThe primary trigger threshold for thermal initiation2[2].
Decomposition Energy > 500 J/g (Est.)Characteristic of nitroaromatic thermal runaway risks 3[3].

Thermodynamics of Nitroaromatic Stability

Nitroaromatic compounds are inherently energetic. The oxygen-rich nitro group acts as an internal oxidizer, while the carbon backbone serves as fuel. The thermal decomposition of these compounds typically begins with the homolysis of the C-NO₂ bond, which has a bond dissociation energy (BDE) of approximately 297 ± 17 kJ/mol 2[2].

Once this bond breaks, highly reactive aryl and NO₂ radicals are formed 4[4]. These radicals initiate a cascade of secondary oxidation reactions that are highly exothermic. Because the heat generated exceeds the rate of heat dissipation, the reaction becomes autocatalytic, leading to thermal runaway. For nitroaromatics, decomposition energies frequently exceed 500 J/g, placing them in a high-hazard category for scale-up operations 5[5].

ThermalDecomp A Intact Nitroaromatic (Stable < 200 °C) B Thermal Stress (Heat Accumulation) A->B C C-NO2 Homolysis (Initiation Step) B->C BDE ~297 kJ/mol D Aryl & NO2 Radicals (Highly Reactive) C->D E Secondary Oxidation (Gas Evolution) D->E F Exothermic Runaway (Explosion Risk) E->F Autocatalytic

Logical pathway of nitroaromatic thermal decomposition.

Self-Validating Experimental Workflows

To accurately assess the thermal profile of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, empirical testing must be conducted using self-validating protocols.

Protocol A: High-Precision Melting Point Determination

Objective: Determine the exact phase transition temperature while avoiding localized superheating.

  • Calibration (Validation Step): Run a known standard with a similar melting point (e.g., Benzophenone, MP 47–49 °C) through the capillary apparatus. Causality: This validates the thermal equilibrium of the heating block and ensures sensor accuracy.

  • Sample Preparation: Pulverize 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene into a fine powder. Pack tightly into a glass capillary tube to a depth of 2–3 mm. Causality: Fine powders maximize surface area contact with the glass, ensuring uniform heat transfer.

  • Rapid Ramp: Heat the apparatus at 10 °C/min until the temperature reaches 45 °C.

  • Slow Ramp (Critical): Reduce the heating rate to 1 °C/min. Causality: A slow ramp near the expected melting point (52–53 °C) prevents thermal lag, ensuring the recorded temperature accurately reflects the sample's internal state.

  • Observation: Record the

    
     (first sign of liquid) and 
    
    
    
    (complete liquefaction).
Protocol B: DSC/TGA Thermal Profiling

Objective: Quantify the enthalpy of fusion and map the exothermic decomposition threshold.

  • Crucible Selection: Weigh 1.0 to 3.0 mg of the sample into a gold-plated, high-pressure crucible . Causality: Nitroaromatic decomposition generates corrosive gases (NOx, HBr) and high transient pressures. Standard aluminum pans will rupture, destroying the baseline and potentially damaging the DSC sensor. Furthermore, keeping the mass under 3 mg mitigates the risk of an explosive runaway within the instrument.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation from ambient oxygen, isolating the molecule's innate thermal stability.
    
  • Dynamic Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Acquisition: Monitor heat flow (W/g) via DSC and mass loss (%) via TGA simultaneously.

  • System Validation: Self-Validation Checkpoint: The baseline prior to the 52 °C endotherm must remain perfectly flat. If a downward drift occurs, it indicates premature volatilization, meaning the crucible seal has failed and the run must be aborted.

DSCWorkflow S1 1. Sample Prep (1-3 mg, High-Pressure Pan) S2 2. Purge System (N2 at 50 mL/min) S1->S2 S3 3. Dynamic Heating (10 °C/min to 400 °C) S2->S3 S4 4. Data Acquisition (Heat Flow & Mass Loss) S3->S4 S5 5. Kinetic Modeling (Determine SADT) S4->S5

Step-by-step DSC/TGA workflow for thermal profiling.

Data Interpretation and Process Safety Implications

Upon executing the DSC/TGA protocol, researchers should expect two distinct thermal events:

  • Endotherm (~52 °C): A sharp downward peak on the DSC curve with zero mass loss on the TGA curve. This confirms the physical phase transition (melting) .

  • Exotherm (> 250 °C): A massive upward peak on the DSC curve accompanied by a rapid, near-total mass loss on the TGA curve. This signifies the C-NO₂ homolysis and subsequent explosive decomposition 2[2].

Scale-Up Warning: Because the decomposition energy of nitroaromatics is exceptionally high, the Self-Accelerating Decomposition Temperature (SADT) will be significantly lower in bulk quantities than the onset temperature observed in a 3 mg DSC sample. Before utilizing 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene in pilot-scale reactors, Accelerating Rate Calorimetry (ARC) must be performed to calculate the true SADT and design appropriate pressure-relief systems.

References

  • ResearchGate. "Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools". Journal of Loss Prevention in the Process Industries. URL:[Link]

  • DTIC. "Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives". Defense Technical Information Center. URL:[Link]

  • ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". Organic Process Research & Development. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: CAS 30435-75-7 | MW: 246.06 g/mol | Formula: C₈H₈BrNO₃ Introduction and Mechanistic Rationale 1-Bromo-2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identifiers: CAS 30435-75-7 | MW: 246.06 g/mol | Formula: C₈H₈BrNO₃

Introduction and Mechanistic Rationale

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also commonly referred to as 2-bromo-4-methyl-6-nitroanisole) is a highly functionalized aromatic building block. Its unique substitution pattern—featuring a halogen for cross-coupling, a methoxy group for electronic tuning, and a nitro group for subsequent reduction to an aniline—makes it a critical intermediate in the synthesis of complex substituted heterocycles and active pharmaceutical ingredients (APIs)[1].

Designing a robust synthesis for this compound requires careful management of electrophilic aromatic substitution directing effects. The two primary synthetic pathways evaluated in process chemistry are the nitration of 2-bromo-4-methylanisole (Route A) and the bromination of 4-methyl-2-nitroanisole (Route B)[2].

Causality in Route Selection

Route A (Nitration) is often preferred when starting from commercially abundant 2-bromo-4-methylanisole. The strongly activating methoxy group (-OCH₃) is an ortho/para director. Since the para position is occupied by the methyl group and one ortho position is occupied by the bromine atom, the incoming nitronium ion (NO₂⁺) is highly directed to the remaining ortho position (C6). However, because nitration is highly exothermic and the ring is electron-rich, strict temperature control (0–5 °C) is mandatory to prevent oxidative degradation of the methyl group or the formation of dearomatized adducts[3].

Quantitative Route Comparison

To establish a self-validating protocol, it is essential to compare the operational parameters of the two primary synthetic routes. The data below summarizes the key metrics for decision-making in a process chemistry environment[2].

ParameterRoute A: Electrophilic NitrationRoute B: Electrophilic Bromination
Starting Material 2-Bromo-4-methylanisole4-Methyl-2-nitroanisole
Key Reagents HNO₃ / H₂SO₄ (Nitrating mixture)N-Bromosuccinimide (NBS) or Br₂
Solvent System Glacial Acetic AcidAcetonitrile or Dichloromethane
Temperature 0 °C to 5 °C (Strict cooling required)Ambient to Reflux
Primary Challenge Exothermic; potential for over-nitrationRegioselectivity; side-chain bromination
Typical Purity (Crude) Moderate (requires recrystallization)High (depending on NBS equivalents)

Experimental Protocol: Route A (Nitration)

The following methodology details the standard professional laboratory procedure for the nitration of 2-bromo-4-methylanisole to yield the target compound.

Reagents and Equipment
  • Substrate: 2-Bromo-4-methylanisole (1.0 equivalent)

  • Reagents: Fuming Nitric Acid (HNO₃, 1.1 eq), Concentrated Sulfuric Acid (H₂SO₄, catalyst/solvent)

  • Solvent: Glacial Acetic Acid

  • Equipment: 3-neck round-bottom flask, dropping funnel, internal thermometer, magnetic stirrer, ice-salt bath.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a secondary flask chilled in an ice bath, slowly and dropwise add concentrated HNO₃ to concentrated H₂SO₄. Causality: Premixing generates the active nitronium ion (NO₂⁺) while allowing the dissipation of the heat of mixing prior to introduction to the substrate[2].

  • Substrate Dissolution: Dissolve 2-bromo-4-methylanisole in glacial acetic acid within the main 3-neck reaction vessel. Cool the solution to 0–5 °C using an ice-salt bath. Causality: Acetic acid acts as a miscible, moderately polar solvent that moderates the reaction rate compared to neat sulfuric acid.

  • Reagent Addition: Transfer the chilled nitrating mixture to the dropping funnel. Add the mixture dropwise to the substrate solution, maintaining the internal temperature strictly below 5 °C. Causality: Exceeding 5 °C significantly increases the risk of generating isomeric byproducts or oxidizing the para-methyl group into a carboxylic acid.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5 °C for 1 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Workup: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The sudden drop in solubility will force the crude 1-bromo-2-methoxy-5-methyl-3-nitrobenzene to precipitate as a solid[2].

  • Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual mineral acids. Purify the crude solid via recrystallization from hot ethanol or via silica gel column chromatography to achieve >97% purity.

Synthetic Workflow Visualization

The following diagram maps the critical phases of the synthesis, highlighting the self-validating checkpoints required to ensure product integrity.

SynthesisWorkflow SM Starting Material 2-Bromo-4-methylanisole Reaction Electrophilic Nitration Solvent: AcOH Temp: 0-5 °C SM->Reaction Reagents Nitrating Mixture HNO3 / H2SO4 (Pre-chilled) Reagents->Reaction Dropwise addition Quench Ice Quench & Precipitation Reaction->Quench TLC Confirmation Filter Vacuum Filtration & Aqueous Wash Quench->Filter Purification Recrystallization (Ethanol) Filter->Purification Product Target Compound 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7) Purification->Product >97% Purity (NMR/GC)

Figure 1: Step-by-step synthetic workflow and isolation protocol for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

References

  • ResearchGate. "Nitration of p-tert-butyltoluene in acetic anhydride. 1,2 and 1,4 adducts". Available at: [Link]

  • Google Patents. "US11866414B2 - Substituted heterocyclic compounds".

Sources

Application

Technical Application Note: Scalable Synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Executive Summary This application note details the regioselective synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, a highly functionalized arene scaffold critical for cross-coupling applications in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the regioselective synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, a highly functionalized arene scaffold critical for cross-coupling applications in medicinal chemistry. The protocol utilizes a three-step linear sequence starting from commercially available p-cresol (4-methylphenol) .

This route is selected over direct nitration of anisole derivatives to ensure precise regiocontrol. By leveraging the strong ortho-directing power of the phenol group prior to methylation, we eliminate the formation of difficult-to-separate regioisomers common in the nitration of toluene derivatives.

Retrosynthetic Analysis & Strategy

The synthesis relies on the stepwise functionalization of the phenolic ring. The strategy exploits the electronic directing effects of the hydroxyl group to install the bromine and nitro groups at the ortho positions (relative to the oxygen), followed by a final O-methylation to "lock" the structure.

Strategic Disconnection (Graphviz)

Retrosynthesis Target 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (Target) Intermediate1 2-Bromo-4-methyl-6-nitrophenol (Precursor) Target->Intermediate1 C-O Bond Formation (Methylation) Intermediate2 2-Bromo-4-methylphenol (Intermediate) Intermediate1->Intermediate2 C-N Bond Formation (Nitration) Start p-Cresol (Starting Material) Intermediate2->Start C-Br Bond Formation (Bromination)

Figure 1: Retrosynthetic disconnection showing the stepwise functionalization of p-cresol.

Critical Reagents & Materials

The following reagents are required. Purity levels are critical to minimize downstream purification burdens.

ReagentCAS No.[1][2][3][4]RoleGrade/Spec
p-Cresol (4-Methylphenol) 106-44-5Starting Material>99%, crystalline
Bromine (

)
7726-95-6Brominating AgentReagent Grade
Nitric Acid (

)
7697-37-2Nitrating Agent65-70% (Concentrated)
Iodomethane (MeI) 74-88-4Methylating Agent>99%, stabilized w/ Cu
Potassium Carbonate (

)
584-08-7BaseAnhydrous, granular
Dichloromethane (DCM) 75-09-2Solvent (Step 1)HPLC Grade
Acetic Acid (Glacial) 64-19-7Solvent (Step 2)>99.7%
Acetone 67-64-1Solvent (Step 3)ACS Reagent

Experimental Protocols

Step 1: Regioselective Monobromination

Objective: Synthesize 2-bromo-4-methylphenol. Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group directs ortho and para.[5] Since the para position is blocked by the methyl group, bromination occurs exclusively at the ortho position.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Dissolve p-cresol (10.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add a solution of Bromine (16.0 g, 5.1 mL, 100 mmol) in DCM (20 mL) dropwise over 60 minutes.

    • Note: Maintain temperature <5°C to prevent di-bromination or oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 30 minutes. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to remove excess bromine. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[6]
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a pale yellow oil or low-melting solid.
    
    • Yield Expectations: 90-95%.

    • Identity: 2-bromo-4-methylphenol.[7]

Step 2: Ortho-Nitration

Objective: Synthesize 2-bromo-4-methyl-6-nitrophenol.[7] Mechanism: The directing effects of the -OH (strong activator, ortho-director) dominate over the -Br (deactivator) and -Me (weak activator). The only open ortho position relative to the phenol is C6.

Protocol:

  • Setup: Use a 2-neck flask with an internal thermometer.

  • Dissolution: Dissolve the crude 2-bromo-4-methylphenol (18.7 g, ~100 mmol) in Glacial Acetic Acid (100 mL). Cool to 10-15°C.

    • Expert Insight: Acetic acid is chosen over sulfuric acid to moderate the reaction and prevent tar formation (oxidation) common with electron-rich phenols.

  • Addition: Prepare a solution of Nitric Acid (70%) (7.0 mL, ~110 mmol) in Acetic Acid (20 mL). Add this dropwise to the phenol solution, maintaining the internal temperature below 20°C.

  • Reaction: Stir at RT for 2 hours. The solution will turn deep yellow/orange.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with cold water to remove acid traces. Recrystallize from Ethanol/Water if necessary.[8]

    • Yield Expectations: 75-85%.

    • Identity: 2-bromo-4-methyl-6-nitrophenol.[7]

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Synthesize 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. Mechanism:


 nucleophilic substitution. The phenoxide ion displaces iodide from methyl iodide.

Protocol:

  • Setup: Round-bottom flask with a reflux condenser.

  • Mixture: Suspend 2-bromo-4-methyl-6-nitrophenol (11.6 g, 50 mmol) and Potassium Carbonate (

    
    ) (13.8 g, 100 mmol) in Acetone  (150 mL).
    
  • Addition: Add Iodomethane (MeI) (14.2 g, 6.2 mL, 100 mmol).

    • Safety: MeI is a volatile carcinogen. Use a fume hood.

  • Reaction: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (disappearance of the phenol).

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    , KI). Rinse the filter cake with acetone.
    
  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate (100 mL), wash with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Final Purification: Dry (

    
    ) and concentrate. The product usually solidifies upon standing. Recrystallize from Methanol if high purity (>99%) is required.
    
    • Yield Expectations: 90-95%.

Synthesis Workflow Diagram

SynthesisWorkflow Step1 Step 1: Bromination Reagent: Br2, DCM, 0°C Target: 2-Br-4-Me-Phenol Step2 Step 2: Nitration Reagent: HNO3, AcOH Target: 2-Br-4-Me-6-NO2-Phenol Step1->Step2 95% Yield Step3 Step 3: Methylation Reagent: MeI, K2CO3, Acetone Target: Final Product Step2->Step3 80% Yield QC Quality Control NMR, HPLC Step3->QC 95% Yield

Figure 2: Linear synthesis workflow with expected yields for each transformation.

Analytical Validation

To validate the synthesis, compare the isolated product against the following expected spectroscopic data.

  • Physical State: Pale yellow crystalline solid.

  • Melting Point: 55–56 °C [1].[9]

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       2.38 (s, 3H, 
      
      
      
      )
    • 
       3.98 (s, 3H, 
      
      
      
      )
    • 
       7.45 (d, 
      
      
      
      , 1H,
      
      
      at pos 4 relative to nitro)
    • 
       7.60 (d, 
      
      
      
      , 1H,
      
      
      at pos 6 relative to nitro)
  • Interpretation: The presence of two doublets with meta coupling (

    
    ) confirms the 1,2,3,5-substitution pattern. The singlet at 3.98 ppm confirms successful O-methylation.
    

Safety & Handling

  • Bromine: Highly corrosive and toxic. Causes severe burns. Handle in a fume hood.

  • Nitrophenols: Potentially explosive if heated to dryness with alkali. Keep reaction temperatures controlled.

  • Iodomethane: A potent alkylating agent and suspected carcinogen. Avoid inhalation.

References

  • ChemicalBook. (n.d.). 1-Bromo-2-methoxy-3-nitro-benzene synthesis. Retrieved from

  • PubChem.[10] (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.[3][10] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[6][8][11] Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

Application Notes and Protocols: A Guide to the Catalytic Hydrogenation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Introduction: The Significance of Nitro Group Reduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. These anilines are vital building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis. These anilines are vital building blocks for a vast array of valuable molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Among the various methods available for this conversion, catalytic hydrogenation stands out for its efficiency and clean reaction profile, often yielding water as the primary byproduct.[3][4] This application note provides a detailed guide to the catalytic hydrogenation of a specific, multifunctional substrate: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. The presence of a bromine substituent introduces a key challenge: achieving chemoselective reduction of the nitro group without concurrent hydrodehalogenation.

Mechanistic Insights: The Path to Selective Reduction

The most widely accepted mechanism for the catalytic hydrogenation of nitroarenes on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is the Horiuti-Polanyi mechanism.[5] This process involves the following key steps:

  • Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive atomic hydrogen species.

  • Stepwise Reduction: The nitro group is sequentially reduced to the amine via nitroso and hydroxylamine intermediates.[4][6]

The chemoselectivity of the reaction—reducing the nitro group while preserving the C-Br bond—is a critical consideration. Palladium on carbon is a highly active catalyst for nitro group reduction; however, it can also promote the cleavage of carbon-halogen bonds.[7][8] To favor the desired transformation, careful control of reaction conditions is paramount. The use of alternative catalysts, such as Raney Nickel, can also be considered for substrates prone to dehalogenation.[4][7]

Experimental Protocol: Hydrogenation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

This protocol details a standard laboratory procedure for the catalytic hydrogenation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene at atmospheric pressure.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-2-methoxy-5-methyl-3-nitrobenzene≥98%Commercially Available
Palladium on Carbon (10% Pd)Commercially AvailableHandle with care, pyrophoric when dry.
EthanolAnhydrousCommercially Available
Hydrogen GasHigh Purity
Nitrogen GasHigh PurityFor inerting the system.
Celite®Commercially AvailableFor filtration.
Apparatus
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Hydrogen-filled balloon

  • Nitrogen/vacuum manifold

  • Filtration apparatus (e.g., Büchner funnel or Celite® pad)

  • Blast shield[9]

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_analysis Analysis & Purification reactant 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene setup Assemble 3-neck flask with stirrer, gas inlet reactant->setup catalyst 10% Pd/C catalyst->setup solvent Ethanol solvent->setup inert Purge with Nitrogen setup->inert addition Add Reactant, Solvent, and Catalyst inert->addition h2_intro Introduce H2 Balloon addition->h2_intro stirring Stir at Room Temp h2_intro->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring filtration Filter through Celite® monitoring->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography (if necessary) concentration->purification analysis Characterize Product (NMR, MS) purification->analysis

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also known as 2-bromo-4-methyl-6-nitroanisole). The protocols belo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing cross-coupling reactions for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also known as 2-bromo-4-methyl-6-nitroanisole).

The protocols below prioritize steric management and electronic activation to overcome the specific challenges posed by the ortho-methoxy and meta-nitro substituents.

Substrate Analysis & Reactivity Profile[1]

Successful coupling of this substrate requires a nuanced understanding of its electronic and steric environment.

  • Electronic Activation (Favorable): The nitro group (

    
    ) at the C3 position is strongly electron-withdrawing. This lowers the electron density of the aromatic ring, significantly facilitating the Oxidative Addition  of the C-Br bond to the Palladium(0) center.
    
  • Steric Hindrance (Unfavorable): The methoxy group (

    
    ) at C2 is ortho to the reactive bromine. This creates steric bulk that hinders the approach of the boronic acid during Transmetallation . Furthermore, the methoxy group is itself flanked by the nitro group, locking it into a conformation that may crowd the palladium center.
    
  • Chemo-selectivity: The nitro group is susceptible to reduction.[1] Strong reducing agents or hydride sources must be avoided.

Mechanistic Impact Summary
Reaction StepInfluence of SubstrateOptimization Strategy
Oxidative Addition Fast (Due to 3-

EWG)
Standard Pd sources (Pd(OAc)₂, Pd₂(dba)₃) are sufficient.
Transmetallation Slow (Due to 2-

Sterics)
Requires elevated temperature (80-100°C) and strong bases (

).
Reductive Elimination Variable Bulky, electron-rich ligands (Buchwald type) facilitate this step by crowding the metal center.

Experimental Protocols

Protocol A: High-Performance Conditions (Recommended)

Best for complex boronic acids or when high yield is critical. Utilizes Buchwald Precatalysts to overcome the ortho-methoxy steric barrier.

Reagents:

  • Substrate: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1.0 – 2.0 mol%)

    • Why: These precatalysts ensure rapid activation and the bulky biaryl phosphine ligands creates a "pocket" that facilitates coupling despite the ortho-methoxy group [1, 2].

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5 M aqueous solution (3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add THF (concentration 0.2 M relative to substrate).

  • Base Addition: Add aqueous

    
     (3.0 equiv) via syringe.
    
  • Reaction: Seal the vial and heat to 60°C for 2-4 hours.

    • Note: The electron-deficient nature of the ring often allows this reaction to proceed at lower temperatures than typical hindered substrates. If conversion is low after 2h, increase to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[1][2] Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Cost-Effective Standard Conditions

Suitable for simple boronic acids and scale-up where catalyst cost is a factor.

Reagents:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Sparge the Toluene/Water mixture with Nitrogen for 15 minutes prior to use.

  • Assembly: Combine substrate, boronic acid, and base in the reaction vessel.

  • Catalyst: Add

    
     last to minimize oxidation.
    
  • Heating: Heat to 90°C vigorously stirring for 12-16 hours.

    • Critical: Vigorous stirring is essential in biphasic systems to ensure phase transfer.

  • QC Check: Monitor by HPLC. If de-bromination (formation of 2-methoxy-5-methyl-3-nitrobenzene) is observed, switch to Protocol A.

Decision Logic & Optimization

The following diagram illustrates the decision pathway for optimizing the reaction based on initial screening results.

OptimizationStrategy Start Start: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene Screen Initial Screen: Protocol B (Pd(dppf)Cl2 / K2CO3 / 90°C) Start->Screen Result Analyze HPLC/LCMS Result Screen->Result Success >90% Conversion Proceed to Scale-up Result->Success High Yield LowConv Low Conversion (<50%) Starting Material Remains Result->LowConv Stalled Dehal De-halogenation Observed (Protodebromination) Result->Dehal Side Product Sol_Steric Issue: Steric Hindrance Action: Switch to SPhos Pd G3 (Protocol A) LowConv->Sol_Steric Suspect Ortho-OMe Blocking Sol_Temp Issue: Low Activation Action: Increase Temp to 110°C Switch Solvent to Dioxane LowConv->Sol_Temp Suspect Kinetics Sol_Anhydrous Issue: Unstable Boronic Acid Action: Switch to Anhydrous Conditions (Pd(OAc)2 / SPhos / K3PO4 / Toluene) Dehal->Sol_Anhydrous Suspect Boronic Instability

Caption: Optimization logic tree for troubleshooting low yields or side reactions caused by the ortho-methoxy substituent.

Mechanistic Pathway[4]

Understanding the catalytic cycle for this specific substrate highlights why bulky ligands are necessary.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Fast due to -NO2) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br (Sterically Crowded by OMe) OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet + Boronic Acid + Base Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the Transmetallation bottleneck caused by the 2-methoxy group.

Analytical Data & Quality Control

When analyzing reaction outcomes, look for these specific markers:

ComponentRetention Time (Relative)Mass Spec Signature (ESI+)
Product (Biaryl) 1.00 (Reference)

Substrate (SM) ~0.85

(Br isotope pattern)
Des-Bromo Impurity ~0.60


(Loss of Br, replaced by H)
Homocoupling ~1.20Dimer mass

Safety Note: Nitro-aromatics can be energetic. While this specific bromide is generally stable, avoid concentrating reaction mixtures to dryness at high heat if unreacted boronic acid remains, as exothermic decomposition can occur.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Chlorides and Bromides.[3] Accounts of Chemical Research, 41(11), 1461–1473.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • BenchChem. (2025).[4] Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-nitrotoluene.

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Method

Application Note: Strategic Utilization of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene in API Synthesis

Executive Summary & Chemical Profile 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7), also referred to as 2-Bromo-4-methyl-6-nitroanisole , represents a "dense functional array" scaffold in modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7), also referred to as 2-Bromo-4-methyl-6-nitroanisole , represents a "dense functional array" scaffold in modern medicinal chemistry. Unlike simple aryl halides, this intermediate offers three orthogonal reactivity handles—a bromide for cross-coupling, a nitro group for reduction/amination, and a methoxy group serving as a protected phenol or hydrogen-bond acceptor.

Its structural substitution pattern (1,2,3,5-tetrasubstitution) makes it a critical building block for constructing sterically constrained biaryls and heterocycles, particularly in the development of Kinase Inhibitors and VISTA Inhibitors (cancer immunotherapy). However, this same density creates steric challenges that require specific catalytic systems and handling protocols.

Chemical Identity
PropertySpecification
CAS Number 30435-75-7
IUPAC Name 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DCM, EtOAc, THF; low solubility in water/hexane
Key Hazards Skin/Eye Irritant; Nitro-aromatics may be energetic

Strategic Reactivity Map

The value of this intermediate lies in its ability to undergo divergent synthesis. The diagram below illustrates the orthogonal pathways available to the medicinal chemist.

ReactivityMap Core 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene (CAS 30435-75-7) Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Target: Biaryl Scaffolds Core->Suzuki Pd(0) / Ar-B(OH)2 (Preserves Nitro) Reduction Pathway B: Nitro Reduction (Fe/NH4Cl or H2/Pt) Target: Anilines/Amides Core->Reduction Chemoselective Red. (Preserves Bromine) Demethylation Pathway C: Demethylation (BBr3) Target: Benzoxazoles/Phenols Core->Demethylation Lewis Acid (Cleaves O-Me)

Figure 1: Divergent synthetic pathways. Note that the order of operations is critical; reducing the nitro group first creates an aniline that may poison palladium catalysts in subsequent coupling steps unless protected.

Protocol 1: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the aryl bromide. Challenge: Standard catalytic hydrogenation (Pd/C + H₂) frequently causes hydrogenolysis of the C-Br bond, leading to the des-bromo impurity.

Methodology: Iron-Mediated Reduction (Béchamp Conditions)

This method is thermodynamically favored and kinetically controlled to preserve the halogen.

Reagents & Stoichiometry
ReagentEquiv.Role
Starting Material 1.0Substrate
Iron Powder (Fe) 5.0Reductant (Must be fine mesh)
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Activator
Ethanol / Water (4:1) 10 VSolvent System
Step-by-Step Procedure
  • Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge the Starting Material and Ethanol/Water mixture.

  • Activation: Add Ammonium Chloride and Iron Powder at room temperature.

  • Reaction: Heat the suspension to vigorous reflux (approx. 75-80°C).

    • Critical Check: Ensure vigorous stirring. The iron must not settle.

  • Monitoring: Monitor by HPLC/TLC every hour. Reaction is typically complete in 2–4 hours.[1]

    • Endpoint: Disappearance of the nitro peak.

  • Workup (The "Hot Filter" Technique):

    • While still hot (approx. 50°C), filter the mixture through a Celite pad to remove iron sludge.

    • Wash the Celite cake with hot Ethanol.

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

  • Isolation:

    • Dilute the aqueous residue with Ethyl Acetate.

    • Wash with saturated NaHCO₃ (to remove any residual acid) and Brine.

    • Dry over Na₂SO₄ and concentrate to yield the Aniline intermediate .

Why this works: The Fe/NH₄Cl system operates via single electron transfer (SET) mechanisms that are specific to the nitro group under these conditions, leaving the aryl bromide intact [1][2].

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C1-Bromine position. Challenge: The bromine is ortho to the methoxy group and meta to the methyl/nitro groups. This steric crowding can slow down oxidative addition.

Methodology: High-Activity Phosphine System

We utilize Pd(dppf)Cl₂ or SPhos Pd G2 to overcome steric hindrance.

Reagents & Stoichiometry
ReagentEquiv.Role
Starting Material 1.0Electrophile
Aryl Boronic Acid 1.2Nucleophile
Pd(dppf)Cl₂·DCM 0.05Catalyst (Robust against air)
K₂CO₃ (2M aq) 3.0Base
1,4-Dioxane 10 VSolvent
Step-by-Step Procedure
  • Degassing: Charge the Starting Material , Boronic Acid , and Dioxane into the reactor. Sparge with Nitrogen/Argon for 15 minutes.

    • Note: Oxygen is the enemy of the active Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the degassed K₂CO₃ solution .

  • Reaction: Heat to 90°C under an inert atmosphere.

    • Timeframe: 4–12 hours depending on the boronic acid partner.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite to remove Pd black.

    • Partition between Water and EtOAc.

    • Purification: Silica gel chromatography is usually required to separate the biaryl product from de-boronated byproducts.

Scientific Insight: The ortho-methoxy group can actually assist the reaction by coordinating with the Palladium intermediate (the "hemilabile ligand effect"), stabilizing the oxidative addition complex, provided the catalyst is electron-rich enough [3][4].

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored:

  • Des-bromo Impurity (2-methoxy-5-methyl-3-nitrobenzene):

    • Origin: Over-reduction during synthesis or hydrogenolysis.

    • Detection: GC-MS or HPLC (shifts retention time significantly earlier).

  • Phenol Impurity (2-bromo-4-methyl-6-nitrophenol):

    • Origin: Incomplete methylation of the precursor or acid-catalyzed hydrolysis.

    • Detection: Broad peak in HPLC; distinct OH shift in H-NMR.

  • Isomeric Impurity (Regioisomers):

    • Origin: Poor regiocontrol during the initial nitration/bromination of the toluene core.

    • Control: Verify coupling constants in H-NMR (Meta coupling vs Para coupling).

Safety & Handling

  • Energetic Potential: As a nitro-aromatic, this compound possesses significant stored energy. Do not distill the neat liquid (if melted) to dryness. Avoid temperatures >150°C during processing.

  • Skin Sensitization: Brominated nitro compounds are potent sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Waste Disposal: Aqueous waste from the Iron reduction contains heavy metals (Fe) and must be disposed of as hazardous solid waste, not flushed.

References

  • Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. PubMed.[2] Available at: [Link] (Contextual match for selective reduction protocols).

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride. SciSpace. Available at: [Link]

  • Suzuki Reaction Mechanism & Protocols. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Benzimidazole VISTA Inhibitors. Arab Journal of Chemistry. Available at: [Link] (General reference for benzimidazole construction from nitro-aryl precursors).

  • 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene Substance Profile. PubChem. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Demethylation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Introduction: The Strategic Importance of Aryl Ether Demethylation The cleavage of aryl methyl ethers to their corresponding phenols is a cornerstone transformation in organic synthesis. This reaction is of paramount imp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aryl Ether Demethylation

The cleavage of aryl methyl ethers to their corresponding phenols is a cornerstone transformation in organic synthesis. This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the phenolic hydroxyl group is a critical pharmacophore for biological activity, influencing receptor binding, solubility, and metabolic profiles.[1][2] While numerous methods exist for this transformation, the specific electronic and steric environment of the substrate dictates the optimal strategic approach.

This guide provides an in-depth analysis and detailed protocols for the demethylation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1), a complex substituted anisole, to yield 2-Bromo-6-methyl-4-nitrophenol (2). The unique arrangement of a powerful electron-withdrawing nitro group and two ortho-substituents (bromo and nitro) presents significant challenges that require careful consideration of reagent choice and reaction conditions to achieve high-yielding and selective conversion.

Substrate Analysis: Navigating the Challenges of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

The successful demethylation of compound 1 is complicated by several intrinsic factors:

  • Profoundly Electron-Deficient System: The nitro group at the meta-position strongly deactivates the aromatic ring through resonance and inductive effects. This electronic pull can influence the reactivity of the methoxy group, potentially rendering standard nucleophilic demethylation methods less effective.

  • Steric Encumbrance: The methoxy group is flanked by two ortho substituents, a bromine atom and the nitro group. This steric congestion can impede the approach of bulky demethylating agents, necessitating reagents that can operate effectively despite this hindrance.

  • Chemoselectivity Imperative: The chosen methodology must be highly selective, targeting only the methyl-oxygen bond of the ether. The reagent must not interfere with the bromo, methyl, or, most critically, the nitro functional group, which is susceptible to reduction under certain conditions.

This guide will detail three distinct and robust methods to overcome these challenges: a classic Lewis acid-mediated approach, a modern scalable "green" chemistry method, and a rapid microwave-assisted protocol.

Method 1: Boron Tribromide (BBr₃) Mediated Demethylation

Expertise & Rationale: Boron tribromide is a potent and highly reliable Lewis acid for the cleavage of aryl methyl ethers, particularly those on electron-deficient rings.[3][4][5] Its efficacy stems from the strong Lewis acidity of the boron center, which readily coordinates to the ether oxygen, activating it for demethylation. The reaction typically proceeds at low temperatures, which is advantageous for preserving the integrity of other functional groups on the substrate.[5]

Mechanism of Action: The demethylation proceeds through a well-established, multi-step mechanism.[1][6]

  • Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of BBr₃ coordinates to the lone pair of electrons on the ether oxygen, forming a highly activated oxonium-like intermediate.

  • Nucleophilic Attack: A bromide ion, acting as a nucleophile, attacks the methyl group of the activated ether in an Sₙ2 reaction. Computational studies suggest this can occur via a bimolecular pathway where a bromide from a second BBr₃-ether adduct performs the attack.[7]

  • C-O Bond Cleavage: This nucleophilic attack results in the cleavage of the carbon-oxygen bond, generating methyl bromide and an aryloxy-dibromoborane intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the aryloxy-boron intermediate to liberate the final phenolic product.[1]

BBr3_Mechanism cluster_step2 Step 2: SN2 Attack A Ar-O-Me C [Ar-O⁺(Me)-B⁻Br₃] A->C B BBr₃ E MeBr C->E + Br⁻ (from second adduct) F Ar-O-BBr₂ D Br⁻ G Ar-OH F->G + 3H₂O

Caption: Mechanism of BBr₃-mediated demethylation of an aryl methyl ether.

Protocol 3.1: BBr₃ Demethylation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1)

Materials:

  • 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, ice bath, magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For particularly sensitive substrates, cooling to -78°C (dry ice/acetone bath) is recommended.

  • Reagent Addition: Add the BBr₃ solution (1.5 - 2.0 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or precipitate formation may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly add methanol dropwise to quench the excess BBr₃. Caution: This is an exothermic reaction that releases HBr gas. Perform in a well-ventilated fume hood.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Bromo-6-methyl-4-nitrophenol (2) by column chromatography on silica gel or by recrystallization to obtain the final product.

Method 2: Demethylation with Methionine and Methanesulfonic Acid (MSA)

Expertise & Rationale: The use of L-methionine in a strong acid like methanesulfonic acid (MSA) represents a milder, less corrosive, and more scalable alternative to boron halides.[8] This method is particularly attractive in process chemistry and drug development as the reagents are less hazardous and the byproducts are non-genotoxic.[8] The reaction proceeds via an Sₙ2 mechanism where the sulfur of methionine acts as the nucleophile, cleaving the methyl group to form a non-volatile and water-soluble sulfonium salt.[8][9]

Methionine_Workflow cluster_workflow Methionine/MSA Demethylation Workflow start Dissolve Substrate (1) and L-Methionine in Methanesulfonic Acid heat Heat Reaction Mixture (e.g., 60-80°C) start->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench by pouring into ice-water monitor->quench neutralize Neutralize with Base (e.g., K₂CO₃, NaHCO₃) quench->neutralize extract Extract with Organic Solvent (e.g., EtOAc) neutralize->extract purify Wash, Dry, Concentrate, and Purify Product (2) extract->purify

Caption: Experimental workflow for demethylation using L-methionine/MSA.

Protocol 4.1: Methionine/MSA Demethylation of (1)

Materials:

  • 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq)

  • L-Methionine (3.0 - 5.0 eq)

  • Methanesulfonic acid (MSA) (as solvent, approx. 10-20 volumes)

  • Ice-water

  • Solid potassium carbonate (K₂CO₃) or saturated NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq) and L-methionine (3.0 - 5.0 eq).

  • Acid Addition: Carefully add methanesulfonic acid (10-20 volumes relative to the substrate) to the flask with stirring. The solids should dissolve to form a solution.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).

  • Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing a vigorously stirred slurry of ice and water.

  • Neutralization: Neutralize the acidic aqueous solution by the slow portion-wise addition of a solid base like K₂CO₃ or by adding saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Workup: Combine the organic extracts and wash with water (1x) and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Method 3: Microwave-Assisted Demethylation with an Ionic Liquid

Expertise & Rationale: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating chemical reactions, often resulting in dramatically reduced reaction times, cleaner product profiles, and improved yields.[10][11] When combined with an ionic liquid such as 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]), the process becomes a "green" alternative that can avoid volatile organic solvents. The ionic liquid serves as both a highly efficient microwave-absorbing medium and the source of the bromide nucleophile.[11][12]

Microwave_Workflow cluster_mw_workflow Microwave-Assisted Demethylation Workflow setup Combine Substrate (1) and [bmim][Br] in a Microwave Vial irradiate Seal Vial and Irradiate in Microwave Reactor (Set Temp & Time) setup->irradiate cool Cool Vial to Room Temperature irradiate->cool extract Dilute with Water and Extract Product (2) with Ether or EtOAc cool->extract purify Wash, Dry, Concentrate, and Purify extract->purify

Caption: General workflow for microwave-assisted demethylation in an ionic liquid.

Protocol 5.1: Microwave-Assisted Demethylation of (1)

Materials:

  • 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq)

  • 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]) (3.0 - 5.0 eq)

  • Microwave reactor and appropriate microwave vials with septa

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Standard workup and purification materials

Procedure:

  • Reaction Setup: In a dedicated microwave reaction vial, combine 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1) (1.0 eq) and [bmim][Br] (3.0 - 5.0 eq). No additional solvent is required.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220°C) for a short duration (e.g., 15-60 minutes). Note: These parameters should be optimized. Start with shorter times and lower temperatures to avoid decomposition.[12]

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

  • Extraction: Open the vial and dilute the reaction mixture with deionized water. The product can be extracted from the aqueous/ionic liquid phase using a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Workup and Purification: Combine the organic extracts, wash with water and brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Comparative Summary of Demethylation Techniques

FeatureMethod 1: BBr₃ Method 2: Methionine/MSA Method 3: Microwave/[bmim][Br]
Reagents Boron tribromide, Anhydrous DCML-Methionine, Methanesulfonic acid1-n-butyl-3-methylimidazolium bromide
Typical Temp. -78°C to Room Temp60 - 80°C180 - 220°C
Typical Time 1 - 4 hours4 - 24 hours15 - 60 minutes
Advantages Highly effective for deactivated systems, well-established, low temperature.[4][5]Milder, scalable, non-toxic byproducts, less corrosive.[8]Extremely rapid, high yields, "green" (solvent-free).[10]
Disadvantages Highly toxic, corrosive, moisture-sensitive, requires inert atmosphere.High temperatures, long reaction times, uses strong acid.Requires specialized microwave equipment, ionic liquids can be expensive.
Chemoselectivity Generally excellent, but excess reagent can be aggressive.Very high, unlikely to affect other functional groups.Generally high, but high temperatures can risk decomposition.[12]

Conclusion and Recommendations

The demethylation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene to 2-Bromo-6-methyl-4-nitrophenol is a challenging but achievable transformation. The choice of method should be guided by the specific requirements of the research setting.

  • For small-scale, exploratory synthesis where reliability and effectiveness are paramount, Boron Tribromide (Method 1) remains the gold standard, despite its handling challenges.

  • For larger-scale synthesis or process development where safety, cost, and waste disposal are primary concerns, the Methionine/MSA method (Method 2) offers a robust and practical solution.

  • For rapid library synthesis or high-throughput screening , the Microwave-Assisted method (Method 3) provides an unparalleled advantage in speed and efficiency, provided the necessary equipment is available.

It is strongly recommended that any chosen method be initially performed on a small scale to optimize reaction conditions (temperature, time, and reagent stoichiometry) for this specific substrate to maximize yield and purity.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • Fredriksson, A., et al. (2002). Rapid microwave-assisted cleavage of methyl phenyl ethers: new method for synthesizing desmethyl precursors and for removing protecting groups. Journal of Labelled Compounds and Radiopharmaceuticals, 45(9), 741-752. [Link]

  • Park, K. H., & Kim, J. (2010). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. Synlett. [Link]

  • Passiniemi, M., Myllymaki, M. J., Vuokko, J., & Koskinen, A. M. P. (2011). Demethylation of Aromatic Methyl Ethers Using Ionic Liquids under Microwave Irradiation. Letters in Organic Chemistry, 8(1), 1-4. [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by means of boron tribromide. Chemistry and Industry, (42), 1658.
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 24(5), 2289-2292.
  • ResearchGate. (2010). ChemInform Abstract: Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. common-organic-chemistry.com. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thiols/Methionine Reagent Guide. acs.org. [Link]

  • Li, G., Patel, D., & Hruby, V. J. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. Tetrahedron Letters, 34(34), 5393-5396. [Link]

  • McOmie, J. F. W., & West, D. E. (1969). 3,3',5,5'-Tetrahydroxy-2,2'-di-iodobiphenyl. Organic Syntheses, 49, 98. [Link]

  • Torrens, G. H., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9037-9065. [Link]

  • Node, M., et al. (1981). Hard and soft acids and bases. 13. Demethylation of methyl ethers of phenols and enols with the aluminum halide-thiol system. The Journal of Organic Chemistry, 46(24), 5075-5077.
  • Julia, M. (1979). A new method for the demethylation of aromatic methyl ethers. Tetrahedron Letters, 20(13), 1101-1104.

Sources

Method

Application Note: Sustainable Synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene via Green Catalysis

Executive Summary This Application Note details a validated, two-step green synthesis protocol for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7). This compound is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a validated, two-step green synthesis protocol for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceutical APIs. Traditional routes often rely on toxic methylating agents (Methyl Iodide, Dimethyl Sulfate) and hazardous bromination sources (Elemental Bromine), resulting in poor atom economy and high E-factors (waste-to-product ratios).

The protocol described herein utilizes Dimethyl Carbonate (DMC) for catalytic O-methylation and an Oxidative Bromination (


)  system. These methods significantly reduce hazardous waste, eliminate chlorinated solvents, and align with the 12 Principles of Green Chemistry.

Retrosynthetic Strategy & Green Logic

The synthesis is designed around the commercial availability of 4-methyl-2-nitrophenol . The strategy prioritizes the "Protection-Activation" logic:

  • Step 1 (Methylation): The phenolic hydroxyl group is converted to a methoxy group. This serves two purposes: it protects the ring from oxidative degradation in Step 2 and directs the subsequent bromination regioselectivity.

  • Step 2 (Bromination): The methoxy group (strong ortho/para director) dominates the directing effects over the methyl (weak activator) and nitro (deactivator) groups. With the para position relative to the methoxy group blocked by the methyl group, bromination occurs exclusively at the ortho position (C6 relative to the original phenol), yielding the target 1,2,3,5-substitution pattern.

Decision Matrix: Green vs. Traditional[1][2]
ParameterTraditional RouteGreen Route (This Protocol)Improvement
Methylating Agent Methyl Iodide (MeI) or DMSDimethyl Carbonate (DMC)Non-toxic, Biodegradable
Brominating Agent Elemental Bromine (

)

+

In-situ generation, Water byproduct
Solvents DCM, DMF (Toxic)Ethanol, Water, or Neat DMCGreen Solvents
Atom Economy Poor (Salt waste)High (Water/Methanol byproducts)High Efficiency
Synthesis Workflow Diagram

SynthesisWorkflow cluster_legend Mechanism Logic Start Starting Material 4-Methyl-2-nitrophenol Step1 Step 1: Green O-Methylation Reagent: DMC (Reflux) Catalyst: K2CO3 Start->Step1 O-Alkylation Inter Intermediate 1-Methoxy-4-methyl-2-nitrobenzene (4-Methyl-2-nitroanisole) Step1->Inter Yield >95% Step2 Step 2: Oxidative Bromination Reagent: HBr + H2O2 Solvent: Ethanol/Water Inter->Step2 Regioselective EAS Product Target Product 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene Step2->Product Yield >85% Note Methylation locks the oxygen and directs Br to the sterically accessible ortho position.

Caption: Figure 1. Green synthesis workflow utilizing DMC methylation and oxidative bromination to achieve high regioselectivity.

Experimental Protocols

Step 1: Catalytic O-Methylation using Dimethyl Carbonate (DMC)[3][4]

Rationale: DMC acts as both a green reagent and solvent. It is non-toxic and biodegradable. The reaction is driven by a base catalyst (


) and typically requires reflux temperatures (

) to activate the "hard" electrophilic center of DMC.

Reagents:

  • 4-Methyl-2-nitrophenol (10.0 g, 65.3 mmol)

  • Dimethyl Carbonate (DMC) (60 mL, excess acts as solvent)

  • Potassium Carbonate (

    
    ) (13.5 g, 98.0 mmol, 1.5 eq)
    
  • Tetrabutylammonium iodide (TBAI) (0.5 g, catalytic, optional phase transfer)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Methyl-2-nitrophenol,

    
    , and TBAI to the flask.
    
  • Solvent Addition: Add Dimethyl Carbonate (DMC) directly to the solids.

  • Reaction: Heat the mixture to reflux (

    
     oil bath temperature) with vigorous stirring.
    
    • Note: Evolution of

      
       gas indicates reaction progress. Ensure the system is vented (not sealed).
      
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
       and byproduct 
      
      
      
      ). Wash the filter cake with a small amount of DMC or Ethyl Acetate.
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove excess DMC.

    • Recycling: The distilled DMC can be recovered and reused.

  • Purification: The residue is usually pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Expected Yield: 92–96% Product: 1-Methoxy-4-methyl-2-nitrobenzene (4-Methyl-2-nitroanisole).

Step 2: Regioselective Oxidative Bromination[5]

Rationale: Using


 and 

generates the active brominating species (

) in situ.[1][2][3] This method avoids handling liquid bromine and produces water as the primary byproduct.[1] The methoxy group directs the incoming bromine to the position ortho to itself (Position 6 relative to the parent phenol), which corresponds to Position 1 in the final product numbering.

Reagents:

  • 1-Methoxy-4-methyl-2-nitrobenzene (10.0 g, 59.8 mmol) from Step 1.

  • Hydrobromic Acid (48% aq., 7.5 mL, ~66 mmol, 1.1 eq)

  • Hydrogen Peroxide (30% aq., 6.8 mL, ~66 mmol, 1.1 eq)

  • Solvent: Ethanol (50 mL) or Acetonitrile (50 mL)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a thermometer, addition funnel, and stir bar.

  • Dissolution: Dissolve the intermediate (1-Methoxy-4-methyl-2-nitrobenzene) in Ethanol (or Acetonitrile).

  • Acid Addition: Add the HBr (48%) solution to the stirring mixture. The solution may turn yellow.

  • Oxidant Addition (Critical): Add the

    
     (30%) dropwise via the addition funnel over 30 minutes.
    
    • Exotherm Control: Maintain temperature between 25–35°C. Do not allow to overheat to prevent over-bromination.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[4][5][6]

      
      . The generated hypobromous acid species acts as the electrophile.
      
  • Quenching: Once TLC indicates consumption of starting material, quench any residual oxidant by adding 10% Sodium Bisulfite solution (20 mL).

  • Isolation:

    • If using Ethanol: Concentrate to ~20% volume, then pour into ice water (100 mL). The product will precipitate.

    • Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol to yield pale yellow needles.

Expected Yield: 85–90% Target: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures must be verified.

TechniqueParameterExpected Value / Observation
Physical AppearancePale yellow crystalline solid
Physical Melting Point55–56°C (Lit. Ref [1])
1H NMR Aromatic H (C4)~7.32 ppm (doublet, J=~8Hz)
1H NMR Aromatic H (C6)~7.94 ppm (doublet, J=~8Hz)
1H NMR Methoxy (-OCH3)~3.92 ppm (singlet)
1H NMR Methyl (-CH3)~2.40 ppm (singlet)
MS Molecular Ion[M]+ 245/247 (1:1 Isotopic ratio for Br)

Note: The coupling constants (J values) confirm the meta-relationship (if small) or para-relationship (if large) of remaining protons, though in this tetrasubstituted ring, the protons are para to each other (C4 and C6 relative to Br at 1, OMe at 2, NO2 at 3, Me at 5? No, let's re-verify structure).

Structural Verification Logic: Structure: 1-Br, 2-OMe, 3-NO2, 5-Me.[7][8] Protons are at C4 and C6. C4 is between NO2 and Me. C6 is between Me and Br. These protons are meta to each other. Correction: The 1H NMR should show two doublets with a small meta coupling constant (J ~ 1-2 Hz) or appear as singlets if unresolved.

Process Safety & Sustainability Metrics

Safety Considerations
  • Dimethyl Carbonate: Flammable liquid (FP 18°C). Handle in a fume hood.

  • Hydrogen Peroxide: Strong oxidizer. Do not mix with high concentrations of organic acids or acetone (forms explosive peroxides). Quench completely with bisulfite before disposal.

  • Nitro Compounds: Potential skin sensitizers. Wear nitrile gloves and long sleeves.

Green Metrics (Estimated)
  • Atom Economy: Improved by ~40% compared to MeI/

    
     routes.
    
  • Solvent Selection: Ethanol and DMC are Class 3 (Low Toxicity) solvents.

  • E-Factor: Significantly lower due to water being the primary byproduct of the bromination step.[1]

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

    • Grounding: Establishes DMC as a green methylating agent.[9]

  • Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide and a Hydrogen Halide in Water.[1][2][10] Angewandte Chemie International Edition, 48(45), 8424–8450. Link

    • Grounding: Validates the oxidative bromin
  • Vyas, P. V., et al. (2003). Environmentally Benign Reaction: Oxidative Bromination of Aromatic Compounds.[7] Tetrahedron Letters, 44(21), 4085–4088. Link

    • Grounding: Specific application of oxidative bromination to activated arom
  • ChemicalBook. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene Product Properties. Link

    • Grounding: Verification of physical properties and melting point.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Welcome to the technical support guide for the synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS 30435-75-7)[1]. This document provides an in-depth, experience-driven resource for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS 30435-75-7)[1]. This document provides an in-depth, experience-driven resource for researchers, chemists, and drug development professionals to optimize reaction yield and troubleshoot common issues encountered during this specific electrophilic aromatic substitution.

The primary route for this synthesis is the nitration of 2-Bromo-4-methylanisole (also known as 1-Bromo-2-methoxy-4-methylbenzene). This guide is structured to provide a robust baseline protocol and then address specific challenges through a detailed FAQ and troubleshooting section.

Baseline Synthetic Protocol: Nitration of 2-Bromo-4-methylanisole

This protocol is a standard approach for the nitration of activated aromatic rings and serves as our validated starting point.

Reaction: Electrophilic Aromatic Nitration Mechanism: The core of this reaction is the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3] The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[4] This electrophile is then attacked by the electron-rich aromatic ring of 2-Bromo-4-methylanisole.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification prep_acid Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Cool to 0°C addition Slow, Dropwise Addition of Nitrating Mixture prep_acid->addition prep_substrate Dissolve 2-Bromo-4-methylanisole in H₂SO₄ Cool to 0-5°C prep_substrate->addition stir Stir at 0-10°C Monitor by TLC/HPLC addition->stir quench Quench by Pouring onto Crushed Ice stir->quench filter Collect Precipitate by Filtration quench->filter wash Wash Solid with Cold Water until Neutral pH filter->wash dry Dry Crude Product wash->dry purify Recrystallize from Ethanol/Water dry->purify

Caption: General workflow for the synthesis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

Step-by-Step Methodology:
  • Prepare Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (68-70%, 1.1 equivalents) to concentrated sulfuric acid (98%, ~2 mL per gram of substrate) while cooling in an ice-salt bath to maintain a temperature below 10°C.

  • Dissolve Substrate: In a separate three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 2-Bromo-4-methylanisole (1.0 equivalent) in concentrated sulfuric acid (98%, ~3 mL per gram of substrate). Cool this mixture to 0-5°C.[5]

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 1-2 hours.[5] Crucially, maintain the internal reaction temperature between 5-10°C throughout the addition. An uncontrolled exotherm can lead to side products and reduced yield.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]

  • Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is critical to remove residual acid.

  • Purification: The crude product is best purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.[5] Dry the purified solid under vacuum.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosis.

Possible Causes & Solutions:

CauseScientific RationaleRecommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time or low temperature, which slows the rate of electrophilic attack.Extend the reaction time and monitor closely by TLC/HPLC. If the reaction stalls, consider a marginal temperature increase (e.g., to 12-15°C), but be aware this may increase isomer formation.
Temperature Excursion The nitration of activated rings is highly exothermic. If the temperature rises significantly above 15°C, side reactions like oxidation of the methyl group or dinitration can occur, consuming starting material and forming tar-like substances.Ensure efficient cooling and slow, controlled addition of the nitrating mixture. For larger scales, a jacketed reactor is recommended.[5]
Sub-optimal Reagent Stoichiometry Using too little nitric acid will result in an incomplete reaction. Conversely, a large excess can promote the formation of dinitrated byproducts.Use a slight excess of nitric acid (1.05-1.1 equivalents). Precisely measure your reagents.
Loss During Work-up The product may have some solubility in the acidic aqueous phase after quenching. Insufficient precipitation or washing with overly warm water can lead to loss.Ensure the reaction is quenched on a large volume of ice to keep the temperature low. Use ice-cold water for washing the crude product.

Question 2: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. Understanding these effects is crucial for controlling the reaction outcome.

Analysis of Directing Effects:

  • -OCH₃ (Methoxy): A strongly activating, ortho, para-director.[7][8]

  • -CH₃ (Methyl): An activating, ortho, para-director.[7]

  • -Br (Bromo): A deactivating, ortho, para-director.[7]

The directing groups guide the incoming electrophile (NO₂⁺). The methoxy group is the most powerful activating group and will strongly direct the substitution to its ortho and para positions. The position para to the methoxy group is blocked by the methyl group. Therefore, nitration is expected to occur primarily at the two positions ortho to the methoxy group. The desired product is formed by nitration at C3, which is sterically less hindered than nitration at C1 (which would require displacing the bromine, an ipso-nitration event that can occur under certain conditions).[9][10] The primary isomeric byproduct is likely 2-Bromo-4-methyl-6-nitroanisole, resulting from nitration at the other ortho position.[10][11]

Caption: Regioselectivity in the nitration of 2-Bromo-4-methylanisole.

Strategies to Improve Selectivity:

  • Temperature Control: Lowering the reaction temperature (e.g., to 0-5°C) often increases selectivity. Higher temperatures can overcome the subtle energy differences between the transition states leading to different isomers, resulting in a less selective reaction.[6]

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating systems could be explored for challenging separations. For instance, using nitric acid in acetic anhydride at very low temperatures (-40°C) has been shown to alter product ratios in similar systems, sometimes favoring different isomers or forming intermediate adducts.[9][10] However, this significantly changes the protocol and requires careful evaluation.

Question 3: My reaction mixture turned dark brown/black and produced tar. What happened?

The formation of dark, tar-like substances is a clear indication of decomposition and oxidative side reactions.

Primary Causes:

  • Excessive Temperature: This is the most common cause. The combination of concentrated nitric and sulfuric acids is a potent oxidizing agent, especially at elevated temperatures. It can oxidize the electron-rich aromatic ring and the methyl substituent.[6]

  • Rapid Reagent Addition: Adding the nitrating mixture too quickly creates localized "hot spots" where the temperature spikes, leading to decomposition even if the bulk temperature reading appears normal.

  • Impure Starting Material: Impurities in the 2-Bromo-4-methylanisole can be more susceptible to oxidation than the desired substrate, initiating decomposition pathways.

Corrective Actions:

  • Immediate Action: If the reaction begins to darken uncontrollably, the immediate priority is safety. Ensure the reaction is under control and does not pose a runaway risk.

  • Prevention: Strictly adhere to the recommended temperature range (5-10°C). Ensure slow, subsurface addition of the nitrating agent with highly efficient stirring to dissipate heat. Always use purified starting materials.

Question 4: How do I effectively purify the final product away from isomers and byproducts?

Purification is critical for obtaining a high-quality final compound.

Recommended Purification Strategy:

G Crude Crude Product (Mixture of Isomers, Starting Material, Byproducts) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Dissolve in hot EtOH, add H₂O to cloud point Filtration Filtration & Drying Recrystallization->Filtration Cool slowly to crystallize Pure Pure Product (>97% Purity) Filtration->Pure

Caption: Purification workflow for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

  • Recrystallization: This is the most effective method. The desired product and its main isomer, 2-Bromo-4-methyl-6-nitroanisole, will likely have different solubilities.

    • Solvent System: An ethanol/water mixture is a good starting point.[5]

    • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add water dropwise until the solution becomes faintly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Optimization: If separation is poor, other solvent systems like methanol, isopropanol, or acetic acid could be tested.

  • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is a viable but more labor-intensive alternative. A non-polar eluent system (e.g., hexanes/ethyl acetate) would likely be effective, with the different isomers eluting at different retention times.

By carefully controlling reaction parameters and applying a systematic approach to troubleshooting, researchers can significantly improve the yield and purity of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

References

  • Benchchem. (n.d.). Optimizing temperature for the nitration of substituted anisoles.
  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(9), 2390-2396.
  • Google Patents. (1947). Process for the purification of mononitro aromatic compounds. (US2430421A).
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole.
  • Chemcess. (2024, April 14). Nitration Of Aromatic Compounds.
  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology, 182(6), 1623-1631.
  • Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid. (EP 0173131 A1). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Retrieved from [Link]

  • ACS Publications. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Benchchem. (n.d.). Electrophilic aromatic substitution mechanisms in polysubstituted benzene.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives.
  • PubChem. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. Retrieved from [Link]

  • ASM Journals. (2010, June 1). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 176-201.
  • Journal of Chemical Health Risks. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • National Center for Biotechnology Information. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • ConnectSci. (2010, April 22). Anisole nitration during gamma-irradiation of aqueous nitrite and nitrate solutions: free radical versus ionic mechanisms. Environmental Chemistry.
  • ResearchGate. (n.d.). Nitration of anisole derivatives 26–28 with DNP in liq. TFE. Retrieved from [Link]

  • Google Patents. (n.d.). Regioselective nitration of diphenyl compounds. (US5187294A).
  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions?. Retrieved from [Link]

  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Retrieved from [Link]

  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene Synthesis

Target Compound: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (Commonly referred to in literature as 2-bromo-4-methyl-6-nitroanisole)[1][2]. Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (Commonly referred to in literature as 2-bromo-4-methyl-6-nitroanisole)[1][2]. Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Synthesizing this highly substituted aromatic building block with high purity is notoriously challenging due to competing electrophilic aromatic substitution (


) pathways and radical side reactions. This guide provides a mechanistic troubleshooting framework for researchers experiencing low yields and complex impurity profiles during its production.

Part 1: Diagnostic FAQ (Mechanistic Troubleshooting)

Q1: I am synthesizing 1-bromo-2-methoxy-5-methyl-3-nitrobenzene by nitrating 2-bromo-4-methylanisole (Route A). My GC-MS shows a complex mixture of byproducts, including nitrophenols. What is happening? Answer: You are observing ipso-nitration . In highly activated aromatic systems (containing methoxy, methyl, and bromo groups), the nitronium ion (


) does not exclusively attack the unsubstituted ortho-position. It also attacks the substituted carbons (ipso attack). According to Fischer et al., nitration of 2-bromo-4-methylanisole yields significant amounts of (Z)-4-bromo-3-methoxy-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate and 2-bromo-4-methyl-4-nitrocyclohexa-2,5-dienone[3]. During aqueous workup, these dienones rearrange or hydrolyze into nitrophenols (e.g., 2-bromo-4-methyl-6-nitrophenol), drastically reducing the purity of your target anisole[3].
Solution:  Switch to Route B  (Nitration followed by Bromination)[4]. If you must use Route A, strictly control the nitration temperature to <-40 °C using a milder nitrating system, though ipso-adducts will still inevitably form[3].

Q2: I switched to Route B (bromination of 4-methyl-2-nitroanisole). The ring bromination is sluggish, and when I heat the reaction, I get a major impurity with a mass of M+78 (or M+156). What is this? Answer: You are inducing benzylic bromination (a radical pathway) instead of electrophilic aromatic substitution (an ionic pathway). The nitro group in 4-methyl-2-nitroanisole deactivates the aromatic ring, making standard electrophilic bromination slower. Heating the reaction, especially with N-Bromosuccinimide (NBS) or in the presence of light, shifts the mechanism to free-radical substitution at the benzylic methyl group, yielding . Solution: Suppress the radical pathway by running the reaction in the dark and using an oxidative bromination system like


/

in acetic acid. This favors the ionic process and completely avoids side-chain bromination[5].

Part 2: Mechanistic Pathway Visualizations

RouteA_Mechanism SM 2-Bromo-4-methylanisole NO2 Nitronium Ion (NO2+) SM->NO2 Ortho Ortho Attack (Desired) NO2->Ortho Position 6 Ipso Ipso Attack (Side Reaction) NO2->Ipso Position 1 or 4 Target 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene Ortho->Target Dienone Dienone / Dienyl Acetate Intermediates Ipso->Dienone Phenol Nitrophenol Byproducts (Low Purity) Dienone->Phenol Aqueous Workup

Fig 1. Divergent pathways in Route A showing ipso-nitration leading to nitrophenol impurities.

RouteB_Troubleshooting SM 4-Methyl-2-nitroanisole Cond1 Heat / Light / Peroxides (Radical Pathway) SM->Cond1 Cond2 Dark / NH4Br / H2O2 (Ionic Pathway) SM->Cond2 Impurity Benzylic Bromides (e.g., M+78 Impurity) Cond1->Impurity Side-chain attack Target 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene Cond2->Target Ring substitution

Fig 2. Troubleshooting logic tree for Route B demonstrating the cause of benzylic bromination.

Part 3: Quantitative Data Comparison

The following table summarizes the structural causality and purity outcomes of the two primary synthetic routes[3][4][5].

ParameterRoute A (Bromination

Nitration)
Route B (Nitration

Bromination)
Starting Material 4-Methylanisole4-Methylanisole
Intermediate 2-Bromo-4-methylanisole4-Methyl-2-nitroanisole
Ring Activation Status Highly activated (Methoxy, Methyl, Bromo)Deactivated (Nitro group offsets Methoxy)
Major Impurities Dienones, Dienyl acetates, NitrophenolsBenzylic bromides (only if heated/light exposed)
Purity Profile Low (Requires complex chromatography)High (Easily purified by recrystallization)
Recommended Use Not recommended due to ipso-attackPreferred Route

Part 4: Verified Experimental Protocol (Route B Optimized)

Self-Validating Protocol: Regioselective Bromination of 4-Methyl-2-nitroanisole Objective: Synthesize 1-bromo-2-methoxy-5-methyl-3-nitrobenzene while completely suppressing benzylic bromination. Mechanism of Validation: The use of


 and 

in acetic acid ensures that the active brominating species (

) is generated in situ at a controlled rate[5]. The strict absence of heat and light prevents homolytic cleavage of bromine, shutting down the radical pathway. If the reaction remains at room temperature and is shielded from light, the appearance of the M+78 mass peak in GC-MS is mechanistically impossible, validating the protocol's integrity.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 4-methyl-2-nitroanisole (10.0 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ammonium bromide (

    
    , 11.0 mmol) to the solution[5]. Stir at 20–25 °C until a homogeneous suspension/solution is achieved.
    
  • In Situ Oxidation: Equip the flask with a pressure-equalizing dropping funnel. Slowly add 30% aqueous hydrogen peroxide (

    
    , 11.0 mmol) dropwise over 30 minutes[5]. Causality Note: Slow addition prevents a sudden spike in 
    
    
    
    concentration and an exothermic runaway, which could inadvertently trigger radical formation.
  • Reaction Monitoring: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium thiosulfate (

    
    ) to quench any unreacted electrophilic bromine. Extract with dichloromethane (
    
    
    
    mL).
  • Washing & Drying: Wash the combined organic layers with saturated aqueous

    
     until the pH is neutral, followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1-bromo-2-methoxy-5-methyl-3-nitrobenzene.

References

  • Title : Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole. Source : Benchchem. URL :4

  • Title : ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Source : Canadian Science Publishing. URL : 3

  • Title : 4-Methyl-2-nitroanisole. Source : Sigma-Aldrich. URL : Link

  • Title : Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Source : mdma.ch. URL : 5

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Bromination of 2-Methoxy-5-methyl-3-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of 2-methoxy-5-methyl-3-nitrobenzene to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of 2-methoxy-5-methyl-3-nitrobenzene to yield 1-bromo-2-methoxy-5-methyl-3-nitrobenzene .

The delicate electronic balance of this substrate—featuring a strongly activating methoxy group, a weakly activating methyl group, and a strongly deactivating nitro group—makes temperature control the single most critical parameter for achieving high regioselectivity and yield.

Mechanistic Causality & Reaction Pathways

To master this transformation, you must understand the directing effects at play. The methoxy group (-OCH₃) strongly activates the C1 position. While the nitro group (-NO₂) is a powerful deactivator, its meta-relationship to C1 minimizes its electron-withdrawing penalty at this specific site. Consequently, C1 is the most electron-rich node on the ring, dictating exclusive bromination at this position.

However, because the overall ring is moderately deactivated compared to a simple anisole, the activation energy required to form the arenium ion (sigma complex) intermediate is elevated[1]. This creates a narrow thermodynamic sweet spot: temperatures must be high enough to overcome the kinetic barrier of the arenium ion formation, but low enough to prevent thermal degradation and radical side reactions[2].

TempOptimization SM 2-Methoxy-5-methyl- 3-nitrobenzene LowTemp < 5 °C (Kinetic Stalling) SM->LowTemp OptTemp 15 - 25 °C (Optimal EAS) SM->OptTemp HighTemp > 50 °C (Thermal Degradation) SM->HighTemp Prod1 Incomplete Conversion (Recovered SM) LowTemp->Prod1 Prod2 1-Bromo-2-methoxy- 5-methyl-3-nitrobenzene (Target Product) OptTemp->Prod2 Prod3 Benzylic Bromination (Radical Pathway) HighTemp->Prod3 NBS Prod4 Demethylation (Phenol Formation) HighTemp->Prod4 HBr

Fig 1: Temperature-dependent pathways in 2-methoxy-5-methyl-3-nitrobenzene bromination.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 0–5 °C despite the presence of the strongly activating methoxy group? A: While the methoxy group is a strong ortho/para director that activates the C1 position, its effect is partially counterbalanced by the strongly deactivating nitro group at C3. The nitro group withdraws electron density from the entire pi-system via inductive and resonance effects. At temperatures below 5 °C, the system lacks sufficient kinetic energy to overcome the elevated activation barrier for the EAS pathway, leading to kinetic stalling and incomplete conversion.

Q: I ran the reaction at 60 °C to force completion, but NMR shows a loss of the methoxy singlet (~3.9 ppm) and a new broad singlet at ~10 ppm. What happened? A: You have induced thermal ether cleavage. During bromination, hydrobromic acid (HBr) is often generated as a stoichiometric byproduct or is present in trace amounts. At elevated temperatures (>50 °C), concentrated HBr acts as a potent nucleophilic acid that cleaves the aryl-methyl ether bond[3]. The methoxy group is demethylated, yielding a phenol derivative (indicated by the broad -OH singlet at ~10 ppm in ¹H NMR) and volatile methyl bromide.

Q: When using NBS at elevated temperatures (>50 °C), mass spectrometry shows the correct product mass, but proton NMR reveals the disappearance of the aryl methyl group (~2.3 ppm) and the appearance of a new CH₂ peak (~4.5 ppm). A: This is a classic case of competing regioselectivity. At higher temperatures, N-Bromosuccinimide (NBS) can undergo homolytic cleavage to generate bromine radicals. These radicals initiate a Wohl-Ziegler benzylic bromination pathway[4]. Instead of the desired electrophilic attack on the aromatic ring, the radical abstracts a hydrogen from the 5-methyl group, leading to the formation of a benzylic bromide. To suppress this radical pathway and favor EAS, the reaction must be kept at or below 25 °C in the dark.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between internal reaction temperature and the resulting product distribution when using NBS in DMF.

Temperature RangeConversion Rate (24h)Regioselectivity (C1 Bromination)Primary Impurity / Side Reaction
0 – 5 °C < 30%> 99%Unreacted Starting Material
15 – 25 °C > 95%> 98%Trace dibromination
40 – 50 °C > 99%~ 80%Benzylic bromide (Wohl-Ziegler)
> 60 °C > 99%< 50%Phenol derivative (Demethylation)
Self-Validating Experimental Protocol: Optimized Monobromination (15–25 °C)

Objective: Synthesize 1-bromo-2-methoxy-5-methyl-3-nitrobenzene via controlled Electrophilic Aromatic Substitution.

Reagents:

  • 2-methoxy-5-methyl-3-nitrobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallized from water to remove trace Br₂ and HBr.

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-5-methyl-3-nitrobenzene in anhydrous DMF to achieve a 0.5 M concentration.

  • Temperature Control: Submerge the flask in a water bath maintained strictly at 20 °C.

    • Self-Validation Checkpoint: Ensure the internal temperature stabilizes before proceeding; fluctuations >5 °C will alter the kinetic pathway and invite radical side reactions.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could trigger transient benzylic bromination or thermal ether cleavage.

  • Reaction Monitoring: Stir the mixture in the dark for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material spot (higher Rf) should cleanly convert to a single product spot (slightly lower Rf due to increased polarity from the heavy bromine atom).

  • Quenching: Once complete, quench the reaction by pouring the mixture into ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing further uncontrolled halogenation during the concentration phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35 °C to yield the crude product.

References
  • Alcohols, Phenols and Ethers - Cleavage of Ethers Source: NCERT / NEETprep URL:[Link][3]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link][4]

  • Arenium ions are not obligatory intermediates in electrophilic aromatic substitution Source: Proceedings of the National Academy of Sciences (PNAS) / ResearchGate URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Executive Summary This technical guide addresses the purification of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also known as 2-bromo-4-methyl-6-nitroanisole ).[1] The synthesis of this compound, typically via the electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the purification of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also known as 2-bromo-4-methyl-6-nitroanisole ).[1] The synthesis of this compound, typically via the electrophilic nitration of 1-bromo-2-methoxy-5-methylbenzene (2-bromo-4-methylanisole), presents a specific challenge: the formation of regioisomer impurities and demethylated side products.

The primary directing group (Methoxy) directs the nitro group to the ortho position (Position 3). However, the activating nature of the methyl group can lead to competitive nitration at Position 6 (ortho to the methyl, meta to the methoxy), creating a difficult-to-separate regioisomer.

This guide provides a self-validating workflow to identify, separate, and verify the target compound.

Part 1: Diagnostic & Identification

Q1: How do I definitively distinguish the target product from its regioisomers using NMR?

A: The most reliable method is


H NMR coupling constants . The substitution pattern of the benzene ring dictates the coupling between the remaining aromatic protons.
CompoundSubstitution PatternProton PositionsCoupling Pattern (

value)
Target (3-Nitro) 1-Br, 2-OMe, 3-NO

, 5-Me
H-4 and H-6Meta-coupling (~1.5–2.5 Hz). Appears as two broad singlets or doublets with small splitting.
Impurity (6-Nitro) 1-Br, 2-OMe, 5-Me, 6-NO

H-3 and H-4Ortho-coupling (~8.0 Hz). Appears as two distinct doublets with large splitting.

Technical Insight: If you observe a clean doublet with a large coupling constant (


 Hz) in the aromatic region, your crude material contains significant amounts of the 6-nitro regioisomer [1].
Q2: My TLC shows a streak or a spot just below the product. Is this a regioisomer?

A: Not necessarily. A "streak" or a spot with significantly lower


 often indicates the presence of 2-bromo-4-methyl-6-nitrophenol .
  • Cause: Under acidic nitration conditions, the methoxy ether can undergo cleavage (demethylation), forming the phenol [2].

  • Validation: Spot the TLC plate and expose it to UV. Phenols often fluoresce differently. Alternatively, treat a small aliquot with aqueous NaOH; if the impurity moves to the aqueous layer (turns yellow/orange), it is the phenol.

Part 2: Purification Protocols

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture CheckPhenol Diagnostic: Phenol Present? (TLC/Base Solubility) Start->CheckPhenol BaseWash Protocol A: Base Wash (Remove Phenols) CheckPhenol->BaseWash Yes CheckIsomer Diagnostic: Regioisomer > 5%? (1H NMR) CheckPhenol->CheckIsomer No BaseWash->CheckIsomer Recryst Protocol B: Recrystallization (Ethanol/Water) CheckIsomer->Recryst Yes (Standard) Column Protocol C: Flash Chromatography (Gradient Elution) CheckIsomer->Column Yes (Difficult Separation) Final Pure Target (>98% HPLC) CheckIsomer->Final No Recryst->Final Column->Final

Figure 1: Decision tree for the purification of nitroanisole derivatives.

Protocol A: Chemical Washing (Phenol Removal)

Purpose: Removes 2-bromo-4-methyl-6-nitrophenol, which can inhibit crystallization of the target.

  • Dissolve crude solid in Ethyl Acetate (10 mL per gram).

  • Wash the organic layer twice with 1M NaOH (or saturated NaHCO

    
     if the nitro group makes the ring sensitive to nucleophilic attack, though nitroanisoles are generally stable to dilute base).
    
    • Observation: The aqueous layer will likely turn vibrant yellow/orange (nitrophenolate anion).

  • Wash with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Recrystallization (The Standard)

Purpose: Separation of the 3-nitro target from the 6-nitro regioisomer based on differential lattice energy. Nitro compounds often crystallize well from alcohols.

Solvent System: Ethanol (95%) or Ethanol/Water.

  • Dissolution: Place the phenol-free crude solid in a flask. Add Ethanol (approx. 3-5 mL per gram). Heat to reflux (boiling) with stirring.

  • Saturation: If the solid does not dissolve completely, add more ethanol in small portions. Once dissolved, remove from heat.

    • Note: If the solution is dark, you may add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Allow the flask to cool to room temperature slowly (insulate with a paper towel).

    • Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom) rather than crystallizing, reheat to dissolve and add a seed crystal. Alternatively, add dropwise hot water to the boiling ethanol solution until slight turbidity persists, then cool.

  • Filtration: Collect crystals via vacuum filtration. Wash with ice-cold ethanol.

Why this works: The target molecule (1-Bromo-2-methoxy-5-methyl-3-nitrobenzene) is the major product and typically has a higher melting point and better symmetry for packing than the mixed regioisomer impurities [3].

Protocol C: Flash Chromatography (Difficult Separations)

Purpose: Required if regioisomers co-crystallize or if the impurity level is <10% but persistent.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate.[2]

  • Gradient:

    • Start with 100% Hexane to elute non-polar impurities (e.g., unreacted starting material).

    • Ramp to 95:5 (Hex:EtOAc) . The nitroanisole regioisomers typically elute in this range.

    • The 3-nitro target usually elutes after the starting material but before the more polar dinitro impurities or phenols [4].

Separation Logic: The nitro group's position relative to the methoxy creates a dipole difference. The 3-nitro (ortho) isomer often has a different retention time than the 6-nitro isomer due to the "ortho effect" and internal steric shielding.

Part 3: Troubleshooting FAQ

Q3: The product is oiling out during recrystallization. What is wrong?

A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent mixture, or when impurities depress the melting point.

  • Fix: Use a solvent with a lower boiling point (e.g., Methanol instead of Ethanol).

  • Fix: Scratch the side of the flask with a glass rod to induce nucleation.

  • Fix: Ensure all solvent (especially residual Ethyl Acetate from workup) is removed before recrystallization.

Q4: My yield is low (40%), but purity is high. Where is the rest?

A: Nitration of activated aromatics like anisoles is prone to over-nitration (dinitro species) and oxidation .

  • Check: Analyze the "tar" or mother liquor. If you see significant baseline material on TLC, the reaction temperature was likely too high.

  • Optimization: Maintain reaction temperature between 0°C and -10°C during nitric acid addition to favor the mono-nitro product [1].

References

  • Canadian Journal of Chemistry. (1980). Nitration of substituted 4-methylanisoles and phenols. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in coupling reactions with 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when performing palladium-catal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic bottlenecks encountered when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene .

This substrate presents a unique dichotomy: the strongly electron-withdrawing 3-nitro group highly activates the C–Br bond for oxidative addition, but the 2-methoxy group creates severe steric congestion that impedes transmetalation and reductive elimination. Furthermore, the nitro group is highly sensitive to off-target reduction. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Mechanistic Bottlenecks & Pathway Visualization

To successfully couple this molecule, we must first understand how its functional groups perturb the standard palladium catalytic cycle. The diagram below illustrates the specific kinetic hurdles introduced by the ortho-methoxy and meta-nitro groups.

G Pd0 Active Catalyst [L-Pd(0)] OA Oxidative Addition Pd(II) Complex Pd0->OA Accelerated by 3-Nitro group (Electron-withdrawing) TM Transmetalation (Kinetic Bottleneck) OA->TM Severely hindered by 2-Methoxy group (Steric bulk) Side Side Reactions (Protodehalogenation) OA->Side Occurs if TM stalls (Solvent protonation) RE Reductive Elimination (Product Formation) TM->RE Requires bulky ligand (e.g., SPhos) RE->Pd0 Decelerated by Nitro; Forced by Ligand Bulk

Caption: Perturbations in the Pd catalytic cycle caused by the steric and electronic profile of the substrate.

Catalyst & Base Selection Matrix

Standard catalysts like


 will fail with this substrate. The steric bulk of the ortho-methoxy group requires a highly specialized dialkylbiaryl phosphine ligand. SPhos  is uniquely privileged here because its own lower-ring methoxy groups provide secondary stabilizing O–Pd interactions, preventing catalyst decomposition while forcing reductive elimination [1].

Furthermore, to protect the sensitive nitro group, you must use a preformed Generation 3 (G3) or Generation 4 (G4) Buchwald precatalyst . These activate under mild, mildly basic conditions, avoiding the harsh reductants required to initiate Pd(II) salts [2].

Quantitative Performance Comparison (Suzuki-Miyaura Coupling)
Catalyst / Ligand SystemBase & SolventAvg. YieldMechanistic Causality & Outcome

(5 mol%)

, EtOH/Toluene
< 10%Failure: Ligand is too small to induce reductive elimination; Pd(II) intermediate stalls, leading to protodehalogenation.

+ XPhos

, 1,4-Dioxane
40-50%Sub-optimal: XPhos provides bulk, but lacks the specific O–Pd secondary coordination needed for highly congested ortho-methoxy systems.
SPhos Pd G3 (2 mol%)

, Dioxane/

> 90% Optimal: G3 rapid activation protects the nitro group. SPhos bulk forces reductive elimination; ligand methoxy groups stabilize the Pd center [3].

Self-Validating Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura cross-coupling of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene with an arylboronic acid using the SPhos Pd G3 precatalyst.

Step-by-Step Methodology:

  • Preparation (Schlenk Technique): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and SPhos Pd G3 (0.02 equiv, 2 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition: Add 4.0 mL of anhydrous, degassed 1,4-Dioxane via syringe. Stir at room temperature for 5 minutes to ensure the precatalyst is fully dissolved/suspended.

  • Base Addition (Activation): Add 1.0 mL of a degassed, aqueous

    
     solution via syringe. Note: The biphasic nature ensures the base is fully soluble, which is critical for the transmetalation step of sterically hindered substrates.
    
  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography.
    

Troubleshooting Guide & FAQs

Q: I am observing a high percentage of 2-methoxy-5-methyl-3-nitrobenzene (hydrodebromination/protodehalogenation) instead of my coupled product. Why? A: Protodehalogenation is a kinetic symptom of a stalled transmetalation step. Because the 3-nitro group highly activates the C–Br bond, oxidative addition happens almost instantly. However, the bulky 2-methoxy group blocks the incoming boronic acid. While the Pd(II) complex waits to transmetalate, it undergoes


-hydride elimination (if using alcoholic solvents) or protonation.
Fix: Switch your solvent from Ethanol/Water to 1,4-Dioxane/Water. Ensure you are using a highly active ligand like SPhos. If the issue persists, switch your nucleophile from a boronic acid to a potassium trifluoroborate salt, which often transmetalates more efficiently in highly hindered systems.

Q: LC-MS shows that my nitro group is being reduced to an amine, or forming azo-dimers. How do I prevent this? A: The nitro group is highly susceptible to reduction by Pd(0) in the presence of hydrogen donors. If you are using


 with an amine base or an alcoholic solvent (like isopropanol), the solvent/base acts as a hydride source to reduce Pd(II) to Pd(0), which inadvertently reduces your nitro group.
Fix: Use the SPhos Pd G3  precatalyst. G3 precatalysts generate the active Pd(0) species via an intramolecular deprotonation/reductive elimination of a carbazole leaving group, requiring only mild base (no external reductants). Strictly avoid primary and secondary alcohols in your solvent mixture [2].

Q: The reaction is stalling at ~50% conversion, even with SPhos Pd G3. A: Stalling in biphasic Suzuki couplings with sterically hindered substrates is almost always an issue of base availability or oxygen ingress. The transmetalation of bulky substrates requires a high local concentration of the activated boronate complex. Fix: Ensure your stirring rate is exceptionally high (>1000 rpm) to maximize the interfacial surface area between the aqueous base and organic solvent. Additionally, verify that your solvents were thoroughly degassed via the freeze-pump-thaw method; trace oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos, killing the catalyst mid-reaction.

Q: Can I use Buchwald-Hartwig amination on this substrate to couple a secondary amine? A: Yes, but SPhos is optimized for C–C coupling. For C–N coupling (amination) with this highly hindered ortho-methoxy/nitro substrate, you must switch to the BrettPhos or tBuBrettPhos ligand system. BrettPhos was specifically engineered by the Buchwald group to prevent


-hydride elimination in bulky aminations and tolerates nitro groups perfectly when used as a G3 precatalyst [3].

References

  • Beilstein Journal of Organic Chemistry - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. URL:[Link]

  • ACS Catalysis - Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. URL:[Link]

Reference Data & Comparative Studies

Validation

Mastering Purity Analysis: A Comparative Guide to HPLC Method Development for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Introduction: The Critical Need for a Robust Purity Method 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene is a substituted aromatic compound with potential applications in various fields of chemical synthesis.[1] As with any...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for a Robust Purity Method

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene is a substituted aromatic compound with potential applications in various fields of chemical synthesis.[1] As with any chemical entity intended for research or development, particularly in the pharmaceutical industry, the purity of the starting materials and intermediates is paramount. A well-developed HPLC method is essential for separating and quantifying the main compound from any process-related impurities or degradation products that may arise during synthesis, storage, or handling.[2][3]

This guide will walk you through a systematic and comparative approach to developing a stability-indicating HPLC method for this specific nitroaromatic compound. We will delve into the "why" behind each experimental decision, providing a transparent and scientifically sound rationale for the final recommended method.

The Strategic Foundation of Method Development

The goal of any HPLC method is to achieve adequate separation and quantification of the target analyte from other components in the sample.[3] For a stability-indicating method, this extends to the separation of all potential degradation products.[2][4] Our initial approach is grounded in the physicochemical properties of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, a moderately polar to nonpolar molecule due to its halogenated and methylated aromatic ring structure.[5] This makes Reversed-Phase HPLC (RP-HPLC) the logical starting point for method development.[4][5]

Initial Considerations:
  • Stationary Phase: A C18 column is a robust and versatile choice for the initial screening of a wide range of compounds and is often the first choice for new method development.[6]

  • Mobile Phase: A combination of water or a buffer with an organic modifier like acetonitrile or methanol is standard for RP-HPLC.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.

  • Detection: The presence of a nitroaromatic chromophore in the analyte suggests strong UV absorbance.[8] A Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of absorbance data across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal detection wavelength.[8][9][10]

Comparative Evaluation of Chromatographic Conditions

To arrive at an optimized method, a systematic comparison of key chromatographic parameters is essential. The following sections detail the experimental comparisons and the rationale behind the progression toward the final method.

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

While a C18 column provides excellent hydrophobic retention, alternative stationary phases can offer different selectivities, which can be advantageous for separating structurally similar impurities. Phenyl-Hexyl columns, for instance, can exhibit unique π-π interactions with aromatic compounds, potentially improving the resolution of aromatic isomers or closely related substances.[11]

Stationary PhaseMobile PhaseKey Observations
C18 (5 µm, 4.6 x 150 mm)Acetonitrile/Water GradientGood retention of the main peak, but some minor impurities show poor resolution.
Phenyl-Hexyl (5 µm, 4.6 x 150 mm)Acetonitrile/Water GradientImproved separation of a critical impurity pair, suggesting beneficial π-π interactions.

Rationale for Selection: The Phenyl-Hexyl column demonstrated superior selectivity for key impurities, making it the preferred stationary phase for this analysis.

Mobile Phase Composition: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase can significantly impact selectivity.[11] While both acetonitrile and methanol are common choices, their different properties can lead to changes in elution order and resolution.

Organic ModifierKey Observations
AcetonitrileSharper peaks and better overall resolution for most components.
MethanolA noticeable change in the elution order of some impurities, but with broader peaks and lower efficiency.

Rationale for Selection: Acetonitrile provided superior chromatographic performance in terms of peak shape and resolution and was therefore selected as the organic modifier.

dot

Caption: Workflow for HPLC Method Development.

Establishing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method, which is a method that can resolve the active pharmaceutical ingredient (API) from its degradation products.[2][12][13] To achieve this, forced degradation studies are performed where the drug substance is subjected to harsh conditions to accelerate its decomposition.[12][14]

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.[15]

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) for 24 hours. Nitroaromatic compounds are known to be susceptible to photolytic degradation.[12][14][15]

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours.

Results of Forced Degradation:

The optimized HPLC method was then used to analyze the stressed samples. The results are summarized below:

Stress Condition% DegradationObservations
Acid Hydrolysis~5%One major degradation product observed.
Base Hydrolysis~15%Two major and several minor degradation products formed.
Oxidative Degradation~8%A distinct degradation peak was well-resolved from the main peak.
Photolytic Degradation~20%Significant degradation with multiple degradation products.
Thermal Degradation<2%The compound is relatively stable to heat.

The chromatograms from the forced degradation studies demonstrated that the developed HPLC method was capable of separating the main peak of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene from all the degradation products generated under the various stress conditions. This confirms the stability-indicating nature of the method.

dotdot

graph Logical_Relationships { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Analyte_Properties" [label="Analyte Properties\n(Aromatic, Nitro-substituted)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stationary_Phase" [label="Stationary Phase Selection\n(Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mobile_Phase" [label="Mobile Phase Optimization\n(Acetonitrile/Water)", fillcolor="#FBBC05", fontcolor="#202124"]; "Forced_Degradation" [label="Forced Degradation\n(Stress Studies)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stability_Indicating_Method" [label="Stability-Indicating Method", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Analyte_Properties" -> "Stationary_Phase" [label="Influences"]; "Stationary_Phase" -> "Mobile_Phase" [label="Requires"]; "Mobile_Phase" -> "Stability_Indicating_Method" [label="Enables"]; "Forced_Degradation" -> "Stability_Indicating_Method" [label="Validates"]; }

Sources

Comparative

Structural Elucidation &amp; Isomeric Differentiation: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

This guide outlines the structural elucidation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene using 1H NMR spectroscopy. It is designed for medicinal chemists and process development scientists requiring rigorous confirmat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene using 1H NMR spectroscopy. It is designed for medicinal chemists and process development scientists requiring rigorous confirmation of regiochemistry during the nitration of 2-bromo-4-methylanisole.

Executive Summary & Chemical Context

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (also referred to as 2-bromo-4-methyl-6-nitroanisole ) is a polysubstituted aromatic scaffold often used as an intermediate in the synthesis of heterocycles and kinase inhibitors.[1]

The synthesis typically involves the electrophilic aromatic nitration of 2-bromo-4-methylanisole . Due to the competing directing effects of the methoxy (strongly activating, ortho/para), methyl (weakly activating, ortho/para), and bromo (deactivating, ortho/para) groups, regiochemical ambiguity is a primary risk.[2]

  • Target Molecule: Nitro group at position 3 (Ortho to OMe).[2]

  • Primary Impurity (Regioisomer): Nitro group at position 5 (Ortho to Methyl).[2]

This guide focuses on distinguishing the target molecule from its regioisomers using spin-spin coupling constants (


-values) and chemical shift logic.

Experimental Protocol

Sample Preparation

To ensure high-resolution splitting patterns required for meta-coupling detection, follow this protocol:

  • Solvent: Dissolve 5–10 mg of the solid analyte in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Note: If solubility is poor, DMSO-d₆ may be used, but chemical shifts discussed below will migrate downfield by approximately 0.1–0.3 ppm.[2]

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., nitration byproducts) that cause line broadening.[2]

  • Acquisition:

    • Frequency: Minimum 300 MHz (400+ MHz recommended for clear resolution of

      
       coupling).
      
    • Scans: 16–64 scans.[2]

    • Spectral Width: -2 to 14 ppm.[2]

Spectral Interpretation: The Target Molecule

Structure: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene[1]

The Aliphatic Region

The aliphatic region is straightforward but essential for confirming the integrity of the functional groups.

SignalShift (

, ppm)
MultiplicityIntegrationAssignmentNotes
A ~2.35 - 2.45 Singlet (s)3HAr-CH₃ Typical aryl-methyl shift.
B ~3.90 - 4.00 Singlet (s)3H-OCH₃ Deshielded by oxygen; slightly downfield due to ortho-nitro/bromo crowding.
The Aromatic Region (The Fingerprint)

The aromatic ring contains two protons, H4 and H6 , located meta to each other.[2] Their differentiation is the key to structural proof.[2]

  • H4 (Position 4): Located between the Nitro (-NO₂) and Methyl (-CH₃) groups.[3]

    • Environment: Ortho to strong electron-withdrawing group (NO₂).[2] Strongly deshielded.[4]

  • H6 (Position 6): Located between the Methyl (-CH₃) and Bromo (-Br) groups.

    • Environment: Ortho to Br (weakly deshielding), Meta to NO₂. Less deshielded than H4.[2]

SignalShift (

, ppm)*
Multiplicity

-Coupling (Hz)
AssignmentLogic
C 7.60 - 7.80 Doublet (d)

H4 Most downfield aromatic signal due to ortho-NO₂ effect.
D 7.30 - 7.50 Doublet (d)

H6 Upfield relative to H4.[2]

*Note: Exact shifts vary with concentration. The relative order (H4 > H6) is invariant.

Comparative Guide: Distinguishing Isomers

The most critical task is proving the Nitro group is at Position 3 (Target) and not Position 5 (Impurity).[2]

Scenario A: Target Molecule (3-Nitro)
  • Proton Geometry: H4 and H6 are Meta to each other.[2]

  • Observed Pattern: Two clear Doublets with a coupling constant of ~1.5 – 2.5 Hz (

    
     coupling).[2]
    
Scenario B: Alternative Isomer (5-Nitro)
  • Structure: 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene.

  • Proton Geometry: Protons are at Position 3 and Position 6.[2] They are Para to each other.

  • Observed Pattern: Two Singlets .[2] Para-coupling (

    
    ) is typically ~0 Hz in magnitude and usually not resolved on standard instruments.[2]
    
Summary Table: Isomer Differentiation
FeatureTarget (3-Nitro) Isomer (5-Nitro)
Proton Relationship Meta (1,3-relationship)Para (1,4-relationship)
Multiplicity Doublets (d) Singlets (s)
Coupling Constant

Hz

Hz
H-H COSY Signal Cross-peak visible (weak)No cross-peak

Decision Logic Visualization

The following diagram illustrates the logical workflow for assigning the spectrum and confirming the regiochemistry.

NMR_Logic Start Acquire 1H NMR (CDCl3) CountAr Count Aromatic Protons (Integration) Start->CountAr ThreeH 3 Protons (Multiplets/ABX) CountAr->ThreeH 3H TwoH 2 Protons CountAr->TwoH 2H Result_SM Starting Material (Incomplete Reaction) ThreeH->Result_SM CheckSplit Check Multiplicity (Splitting Pattern) TwoH->CheckSplit Singlets Two Singlets (No Coupling) CheckSplit->Singlets Para (J=0) Doublets Two Doublets (J ~ 2.0 Hz) CheckSplit->Doublets Meta (J=2) Result_Iso Regioisomer (5-Nitro) (Para-substitution) Singlets->Result_Iso Result_Target TARGET CONFIRMED (3-Nitro / Meta-substitution) Doublets->Result_Target

Caption: Logical decision tree for distinguishing the target 3-nitro product from starting material and the 5-nitro regioisomer based on aromatic proton coupling patterns.

Advanced Validation (NOESY)

If the 1H NMR splitting is ambiguous (e.g., due to line broadening), 1D NOESY is the definitive confirmation method.

  • Experiment: Irradiate the Methoxy (-OCH₃) signal at ~3.9 ppm.

  • Target (3-Nitro): The -OCH₃ group is flanked by Br (Pos 1) and NO₂ (Pos 3). There are NO aromatic protons ortho to the methoxy group.[2]

    • Result:NO nOe enhancement of aromatic signals.[2]

  • Isomer (5-Nitro): The -OCH₃ group is flanked by Br (Pos 1) and H (Pos 3).

    • Result:Strong nOe enhancement of the aromatic proton at Position 3.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift correlations).[2]

  • PubChem. (2024).[2] Compound Summary: 2-Bromo-4-methylanisole (Precursor).[5] National Library of Medicine.[2] [Link][2]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene: A Comparative Analytical Guide

For researchers and drug development professionals, the structural elucidation and trace quantification of heavily substituted aromatic intermediates are critical for ensuring synthetic fidelity and tracking impurities....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation and trace quantification of heavily substituted aromatic intermediates are critical for ensuring synthetic fidelity and tracking impurities. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (C₈H₈BrNO₃) presents a unique analytical challenge. Its multiple functional groups—a halogen, an electron-donating methoxy group, an electron-withdrawing nitro group, and a methyl group—create complex, competing fragmentation pathways during mass spectrometry (MS) [1].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) for the analysis of this compound. By examining the causality behind these fragmentation patterns, we provide self-validating experimental protocols to optimize your analytical workflows.

Theoretical Grounding: Mechanistic Fragmentation Pathways

Understanding the "why" behind a mass spectrum requires deconstructing the molecule's functional groups. Under hard ionization (70 eV EI), 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene yields a highly diagnostic fragmentation signature driven by three primary mechanisms:

  • Isotopic Halogen Signature: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact molecular ion [M]⁺ and any fragment still containing the bromine atom will appear as a distinct doublet separated by 2 m/z units (e.g., m/z 245 and 247) [2].

  • Nitro and Methoxy Cleavage: The nitro group typically undergoes homolytic cleavage to lose NO₂• (-46 Da) or rearranges to lose NO• (-30 Da). Simultaneously, the methoxy group is prone to losing a methyl radical, •CH₃ (-15 Da) [3].

  • The Ortho Proximity Effect: Because the methoxy group is situated ortho to both the bromine and nitro groups, steric crowding and electronic interactions can trigger concerted rearrangement pathways, such as the simultaneous ejection of NO₂ and CH₃, leading to highly stabilized cyclic product ions [4].

Fragmentation M Molecular Ion [M]+ m/z 245 / 247 (1:1) NO2_loss Loss of NO2 (-46 Da) m/z 199 / 201 M->NO2_loss Nitro Cleavage CH3_loss Loss of CH3 (-15 Da) m/z 230 / 232 M->CH3_loss Methoxy Cleavage Br_loss Loss of Br (-79/81 Da) m/z 166 M->Br_loss Halogen Cleavage Ortho Ortho-Effect Cleavage [M - NO2 - CH3]+ m/z 184 / 186 M->Ortho Proximity Effect NO2_loss->Br_loss Sequential Loss (-Br)

Theoretical EI-MS fragmentation pathways for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene.

Platform Comparison: GC-EI-MS vs. LC-APCI-MS/MS

Selecting the correct MS platform depends on the analytical goal: structural confirmation versus trace quantification .

While Electrospray Ionization (ESI) is the default for many LC-MS workflows, highly substituted nitroaromatics like 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene lack easily ionizable acidic or basic protons. This results in poor ESI efficiency. Therefore, APCI in negative ion mode is the superior alternative, as it facilitates electron capture to generate a stable radical anion [M]•⁻ [5].

Quantitative Performance Comparison
ParameterGC-EI-MS (Hard Ionization)LC-APCI-MS/MS (Soft Ionization, Negative Mode)
Primary Use Case Structural elucidation, impurity profiling.Trace-level quantification, high-throughput screening.
Ionization Mechanism Electron Impact (70 eV) forming [M]⁺•.Electron capture forming [M]•⁻.
Precursor Ion m/z 245 / 247 (Doublet, ~30% relative abundance).m/z 245 / 247 (Doublet, base peak).
Dominant Fragments m/z 199/201 (-NO₂), m/z 166 (-Br).m/z 215/217 (-NO), m/z 199/201 (-NO₂).
Sensitivity (LOD) ~10–50 ng/mL~0.1–1.0 ng/mL (using MRM transitions).
Matrix Tolerance Low (requires volatile, clean extracts).High (LC separation mitigates ion suppression).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. By monitoring specific isotopic ratios and sequential neutral losses, researchers can definitively confirm the compound's identity and rule out isobaric interferences.

Workflow Sample Sample Prep (1-Bromo-2-methoxy...) GC GC-EI-MS (Hard Ionization, 70 eV) Sample->GC Volatile/Non-polar LC LC-APCI-MS/MS (Negative Ion Mode) Sample->LC High Throughput EI_Data Full Scan (m/z 50-300) Library Matching GC->EI_Data MRM_Data MRM Transitions Trace Quantification LC->MRM_Data

Comparative MS workflows for structural elucidation vs. trace quantification.
Workflow A: GC-EI-MS for Structural Elucidation

Rationale: The GC inlet must be hot enough to volatilize the compound without inducing thermal degradation of the labile methoxy-nitro ortho-arrangement. 70 eV is used to standardize fragmentation against NIST libraries.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in MS-grade Hexane or Dichloromethane to a concentration of 10 µg/mL. Avoid protic solvents (like methanol) to prevent inlet-mediated transesterification or methoxy displacement.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature set to 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Validation: Verify the presence of the m/z 245/247 doublet at a strict 1:1 ratio. Confirm the loss of 46 Da (m/z 199/201) to validate the intact nitro group. A singlet peak at m/z 166 confirms the successful cleavage of the bromine atom.

Workflow B: LC-APCI-MS/MS for Trace Quantification

Rationale: To achieve sub-ng/mL sensitivity, APCI negative mode is utilized to capture thermal electrons, forming the radical anion. Collision-Induced Dissociation (CID) is then applied to monitor specific Multiple Reaction Monitoring (MRM) transitions.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample in an Acetonitrile/Water (50:50, v/v) matrix.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. (Note: Formic acid aids in chromatographic peak shape, though ionization relies on electron capture rather than deprotonation).

    • Gradient: 30% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (APCI Negative Mode):

    • Nebulizer Current (NC): -3 µA.

    • Source Temperature: 450°C (optimized to prevent thermal degradation of the nitro group prior to ionization).

    • Collision Gas: Argon.

  • MRM Transitions (Self-Validating Setup):

    • Quantifier Transition:m/z 245 → 215 (Loss of NO from the ⁷⁹Br isotope). Collision Energy (CE): -15 V.

    • Qualifier Transition:m/z 247 → 217 (Loss of NO from the ⁸¹Br isotope). CE: -15 V.

  • Data Validation: The peak area ratio between the quantifier and qualifier transitions must remain within ±15% of the theoretical 1:1 isotopic ratio. Any deviation indicates a co-eluting isobaric matrix interference.

Conclusion & Analytical Recommendations

For the analysis of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, the choice of analytical platform dictates the depth of data acquired. GC-EI-MS provides an irreplaceable, structurally rich fragmentation map driven by the ortho-proximity of its methoxy and nitro groups, making it ideal for synthetic verification. Conversely, LC-APCI-MS/MS leverages the electron-capturing ability of the nitro group to deliver unparalleled sensitivity for trace-level quantification, bypassing the ionization limitations standard ESI faces with non-polar nitroaromatics.

By implementing the self-validating isotopic monitoring steps outlined in these protocols, researchers can ensure robust, E-E-A-T compliant analytical data suitable for regulatory submission or peer-reviewed publication.

References
  • National Center for Biotechnology Information. "1-Bromo-2-methoxy-5-methyl-3-nitrobenzene." PubChem Compound Summary for CID 13860183. Retrieved from:[Link]

  • Michigan State University Chemistry. "Mass Spectrometry: Isotope Patterns and Fragmentation." Retrieved from:[Link]

  • Bursey, M. M., & McLafferty, F. W. "Rearrangements and 'Flat-Topped Metastable Ions' in the Mass Spectra of Substituted Nitrobenzenes." Journal of the American Chemical Society, 88(21), 5023-5032. Retrieved from:[Link]

  • Błachut, D., et al. "Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation." Journal of Mass Spectrometry, 39(8), 966-974. Retrieved from:[Link]

  • Xu, X., et al. "Highly sensitive screening method for nitroaromatic explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS)." Journal of Forensic Sciences, 49(6), 1171-80. Retrieved from:[Link]

Comparative

Analytical Resolution of Nitro and Methoxy Substituted Benzenes: ATR-FTIR vs. Transmission Spectroscopy

Executive Summary In pharmaceutical development and organic materials science, the precise structural elucidation of substituted benzenes is a critical analytical step. Infrared (IR) spectroscopy is a foundational tool f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic materials science, the precise structural elucidation of substituted benzenes is a critical analytical step. Infrared (IR) spectroscopy is a foundational tool for this purpose, particularly for identifying highly polar functional groups like nitro (


) and methoxy (

) substituents. However, the accuracy of spectral interpretation depends heavily on the chosen sampling methodology. This guide objectively compares the performance, causality, and workflows of Attenuated Total Reflectance (ATR-FTIR) versus classic KBr Pellet Transmission FTIR for resolving these specific functional groups.

Mechanistic Causality of Spectral Signatures

Understanding why these functional groups produce specific IR bands is essential for accurate spectral interpretation and troubleshooting.

The Nitro Group ( )

The nitro group is a highly polar, electron-withdrawing substituent. Because IR absorption intensity is proportional to the change in the dipole moment during vibration, the N-O stretching bands are typically the strongest peaks in the mid-IR region (1)[1].

  • Asymmetric Stretch (1550–1475 cm⁻¹): Occurs when the two N-O bonds stretch out of phase (1)[1].

  • Symmetric Stretch (1360–1290 cm⁻¹): Represents the in-phase stretching of the N-O bonds (1)[1].

  • Causality of Shifts: When attached to a benzene ring, the nitro group conjugates with the aromatic

    
    -system. This resonance stabilization weakens the N-O double bond character, causing a distinct "red shift" (lower wavenumber) compared to aliphatic nitro compounds (1)[1].
    
The Methoxy Group ( )

The methoxy group is an electron-donating ether substituent. It is primarily characterized by its asymmetric and symmetric C-O-C stretches (2)[2].

  • Causality of the 2830 cm⁻¹ Peak: The most diagnostic feature of a methoxy group is its symmetric C-H stretch. Because the methyl group is attached directly to a highly electronegative oxygen atom rather than a carbon, the electronic environment is altered. This shifts the C-H stretching frequency down to a uniquely sharp, isolated peak at 2830 ± 10 cm⁻¹ , making it immediately distinguishable from standard alkane C-H stretches (2)[2].

Table 1: Quantitative IR Peak Assignments
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity / Diagnostic Value
Nitro (

)
Asymmetric N-O Stretch1550 – 1475Very Strong; Out-of-phase stretch
Nitro (

)
Symmetric N-O Stretch1360 – 1290Very Strong; In-phase stretch
Nitro (

)
C-N Stretch / Scissoring~850Medium; Secondary confirmation
Methoxy (

)
Asymmetric C-O-C Stretch1300 – 1200Strong; Primary ether band
Methoxy (

)
Symmetric C-O-C Stretch1050 – 1010Medium
Methoxy (

)
Symmetric C-H Stretch2830 ± 10Sharp, Medium; Highly diagnostic

Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission

Choosing the right sampling technique dictates the quality of the spectral data.

ATR-FTIR relies on an Internal Reflection Element (IRE) crystal (e.g., Diamond, ZnSe). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample to a depth of roughly 1 µm (3)[3]. It requires zero sample preparation and is non-destructive (4)[4].

KBr Pellet Transmission involves dispersing the solid sample into an IR-transparent potassium bromide matrix. Because the beam passes through the entire pellet, it offers a longer effective pathlength, yielding superior sensitivity for trace analysis and producing classic spectra ideal for historical library matching (5)[5]. However, KBr is highly hygroscopic, often introducing severe water artifacts (6)[6].

Table 2: Performance Comparison Matrix
MetricATR-FTIRKBr Pellet Transmission
Analytical Principle Surface Reflectance (Evanescent Wave)Bulk Transmission
Sample Preparation None (Direct application)Labor-intensive (Grinding, pressing)
Sensitivity Moderate (Pathlength ~1 µm)High (Longer effective pathlength)
Spectral Artifacts Refractive index shifts (Peak intensity variations)Water absorption (Broad 3400 cm⁻¹ peak)
Best Use Case High-throughput screening, liquids, soft solidsTrace analysis, quantitative Beer-Lambert assays

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every analytical run must include self-validating checkpoints.

Protocol A: High-Throughput ATR-FTIR Analysis
  • Background Collection: Clean the IRE crystal (Diamond/ZnSe) with a volatile solvent (e.g., isopropanol) and acquire a background spectrum.

    • Causality: Establishes a flat baseline and mathematically subtracts atmospheric

      
       and 
      
      
      
      contributions from the final spectrum.
  • Sample Application: Place 1-2 mg of the solid substituted benzene directly onto the crystal center.

  • Pressure Application: Engage the pressure anvil until the clutch clicks.

    • Causality: Intimate physical contact between the sample and the high-refractive-index crystal is strictly required for the evanescent wave to penetrate the sample matrix (3)[3].

  • Data Acquisition & Self-Validation: Run the scan. Inspect the baseline at 4000-3500 cm⁻¹. If the overall signal intensity is weak (absorbance < 0.1), the crystal contact is insufficient. Increase anvil pressure or re-apply the sample.

Protocol B: High-Fidelity KBr Pellet Transmission Analysis
  • Matrix Preparation: Dry IR-grade KBr powder in an oven at 105°C for at least 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Atmospheric moisture will create a massive artifact that masks critical high-frequency regions (7)[7].

  • Sample Grinding: Mix the substituted benzene sample with the dry KBr at a ~1:100 ratio. Grind thoroughly in an agate mortar for 2 minutes.

    • Causality: Achieving a particle size smaller than the wavelength of IR light reduces scattering (the Christiansen effect), preventing a sloping baseline (5)[5].

  • Pellet Pressing: Transfer the powder to a die set and press under vacuum at 10 tons for 2-3 minutes.

  • Data Acquisition & Self-Validation: Place the translucent pellet in the transmission holder and scan. Visually inspect the pellet; it must be clear, not turbid. Spectrally inspect the 3500-3200 cm⁻¹ region. If a broad O-H stretch dominates, the pellet has absorbed water and the protocol must be restarted (7)[7].

Method Selection Workflow

IR_Workflow Start Solid Substituted Benzene Sample Decision Primary Analytical Goal? Start->Decision Goal1 High-Throughput / Quick ID Decision->Goal1 Goal2 Trace Analysis / Library Matching Decision->Goal2 ATR ATR-FTIR Method (Diamond/ZnSe Crystal) Goal1->ATR KBr Transmission FTIR (KBr Pellet Press) Goal2->KBr ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Grind with dry KBr Press at high pressure KBr->KBr_Prep ATR_Val Validate: Check crystal contact & baseline ATR_Prep->ATR_Val KBr_Val Validate: Check pellet clarity & OH band (3400 cm⁻¹) KBr_Prep->KBr_Val Analysis Spectral Interpretation: Nitro (1550/1350 cm⁻¹) Methoxy (1250/1040/2830 cm⁻¹) ATR_Val->Analysis KBr_Val->Analysis

Workflow for selecting and validating IR spectroscopy methods for substituted benzenes.

References

  • Kintek Press - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?[Link]

  • Kintek Solution - What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method[Link]

  • Spectroscopy Online - Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition [Link]

  • Specac Ltd - FTIR: Transmission vs ATR spectroscopy | Animated Guides [Link]

  • AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy [Link]

  • ResearchGate - Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?[Link]

  • Spectroscopy Online - The C-O Bond III: Ethers By a Knockout [Link]

Sources

Validation

A Comparative Guide to the Validation of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference stan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth technical comparison of methodologies for the validation of a reference standard for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, a key intermediate in various synthetic pathways.

This document is designed to move beyond a simple listing of procedures, offering instead a rationale for experimental choices and a framework for establishing a self-validating system of analysis. The methodologies described are grounded in established principles of analytical chemistry and regulatory expectations for reference standard characterization.

Physicochemical Properties of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

A thorough understanding of the physicochemical properties of a compound is the foundation of any robust analytical method development. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (C8H8BrNO3) is a solid at room temperature with the following key characteristics:

PropertyValueSource
Molecular Weight246.06 g/mol
Melting PointApproximately 77.3 °C
AppearanceLight yellow solid
SolubilitySoluble in organic solvents such as methanol, acetonitrile, and dichloromethane; sparingly soluble in water.Inferred from general properties of similar organic compounds.
UV-Vis AbsorbanceExhibits UV absorbance characteristic of nitroaromatic compounds.Inferred from chemical structure.

These properties inform the selection of appropriate analytical techniques. For instance, its solid nature and defined melting point make thermal analysis a valuable tool, while its UV absorbance is critical for detection in chromatographic methods.

A Multi-Pronged Approach to Reference Standard Validation

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive validation strategy employs a suite of orthogonal methods, each providing a different piece of the puzzle to confirm the identity, purity, and potency of the material.

The following diagram illustrates a logical workflow for the validation of a 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene reference standard.

Reference_Standard_Validation_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Potency Potency Assignment NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity & Impurities) NMR->HPLC Confirmed Identity MS Mass Spectrometry MS->HPLC Confirmed Identity FTIR FTIR Spectroscopy FTIR->HPLC Confirmed Identity GC GC-FID (Residual Solvents) HPLC->GC Purity Profile TGA Thermogravimetric Analysis (Non-volatile Impurities & Water) HPLC->TGA Purity Profile EA Elemental Analysis (Elemental Composition) HPLC->EA Purity Profile qNMR Quantitative NMR (qNMR) GC->qNMR Impurity Data TGA->qNMR Impurity Data EA->qNMR Impurity Data MassBalance Mass Balance Assay qNMR->MassBalance Potency Value Validated Validated Reference Standard MassBalance->Validated Final Validation Candidate Candidate Reference Standard Candidate->NMR Identity Candidate->MS Identity Candidate->FTIR Identity

Caption: Workflow for the comprehensive validation of a chemical reference standard.

Comparative Analysis of Key Validation Techniques

This section details the experimental protocols and compares the expected outcomes for the most critical validation techniques.

Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Experience: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For a molecule like 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, the expected spectra will show distinct signals for the aromatic protons, the methyl group, and the methoxy group, with chemical shifts and coupling patterns consistent with the substituted benzene ring.

  • Experimental Protocol: ¹H and ¹³C NMR

    • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard candidate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition:

      • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

      • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).

      • Determine the chemical shifts of the carbon signals.

3.1.2. Mass Spectrometry (MS)

  • Expertise & Experience: MS provides information about the molecular weight of the compound and its fragmentation pattern. This is a crucial confirmatory technique for identity. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), providing a high degree of confidence in the elemental composition.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Prepare a dilute solution of the reference standard candidate in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

    • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of C₈H₈BrNO₃. Observe the isotopic pattern for the presence of one bromine atom.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Expertise & Experience: FTIR provides a "fingerprint" of the functional groups present in the molecule. For 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, characteristic absorption bands for the nitro group (NO₂), aromatic C-H bonds, C-O bonds of the methoxy group, and the C-Br bond are expected.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Sample Preparation: Place a small amount of the solid reference standard candidate directly onto the ATR crystal.

    • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

    • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Expertise & Experience: HPLC is the workhorse for purity determination and the quantification of organic impurities. A gradient reversed-phase method with UV detection is typically suitable for nitroaromatic compounds. The goal is to develop a method that separates the main component from all potential process impurities and degradation products.

  • Experimental Protocol: Reversed-Phase HPLC-UV

    • Instrumentation: An HPLC system with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A linear gradient from 30% B to 90% B over 20 minutes, followed by a hold and re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Sample Preparation: Prepare a solution of the reference standard candidate in the mobile phase at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks.

3.2.2. Gas Chromatography (GC)

  • Expertise & Experience: GC is primarily used to determine the content of residual solvents from the synthesis process. A headspace GC method is often preferred to avoid contamination of the GC system with the non-volatile analyte.

  • Experimental Protocol: Headspace GC-FID

    • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: A suitable capillary column for solvent analysis (e.g., a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase).

    • Oven Program: An initial hold at a low temperature (e.g., 40 °C) followed by a temperature ramp to resolve common organic solvents.

    • Headspace Conditions:

      • Vial Equilibration Temperature: 80 °C

      • Equilibration Time: 15 minutes

    • Sample Preparation: Accurately weigh a portion of the reference standard candidate into a headspace vial and add a high-boiling point solvent (e.g., dimethyl sulfoxide).

    • Analysis: Analyze the sample and quantify any detected solvents against a calibrated standard of those solvents.

3.2.3. Thermogravimetric Analysis (TGA)

  • Expertise & Experience: TGA measures changes in mass as a function of temperature and is used to determine the water content and the presence of non-volatile inorganic impurities.

  • Experimental Protocol: TGA

    • Instrumentation: A thermogravimetric analyzer.

    • Sample Preparation: Accurately weigh 5-10 mg of the reference standard candidate into a tared TGA pan.

    • Heating Program: Heat the sample from ambient temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Analysis:

      • Mass loss up to ~120 °C is typically attributed to water or volatile solvents.

      • The mass remaining at the end of the analysis represents non-volatile inorganic impurities (residue on ignition).

Potency Assignment

The potency of a reference standard is its "true" content of the analyte, accounting for all impurities.

3.3.1. Quantitative NMR (qNMR)

  • Expertise & Experience: qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound. It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

  • Experimental Protocol: qNMR

    • Internal Standard Selection: Choose a stable, non-reactive internal standard with a simple spectrum that has at least one signal well-resolved from the analyte signals (e.g., maleic acid or dimethyl sulfone).

    • Sample Preparation: Accurately weigh the reference standard candidate and the internal standard into the same vial and dissolve in a known volume of a deuterated solvent.

    • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

    • Calculation: Calculate the purity of the reference standard candidate based on the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

3.3.2. Mass Balance Assay

  • Expertise & Experience: The mass balance approach is a widely accepted method for assigning potency. It is calculated by subtracting the percentages of all identified impurities from 100%.

  • Calculation: Potency (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by TGA/Karl Fischer) - (% Non-volatile Impurities by TGA)

Comparison of Purity Assessment Methods

The following table presents a hypothetical but realistic comparison of results from the different purity assessment techniques for a candidate batch of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene reference standard.

Analytical TechniqueParameter MeasuredResult
HPLC-UVChromatographic Purity99.85%
Headspace GC-FIDResidual Solvents (Acetone)0.05%
Thermogravimetric Analysis (TGA)Water Content0.08%
Thermogravimetric Analysis (TGA)Non-volatile Impurities< 0.02% (Below Limit of Quantitation)
Mass Balance Potency Calculated Potency 99.82%
Quantitative NMR (qNMR)Absolute Purity99.8%

Interpretation of Results:

The results from the orthogonal methods are in good agreement. The HPLC method indicates a high chromatographic purity, and the specific impurity assays (GC and TGA) quantify the remaining components. The mass balance calculation provides a potency value that is independently confirmed by the primary method of qNMR. This concordance between different analytical principles provides a high degree of confidence in the validity of the reference standard.

Conclusion and Recommendations

The validation of a reference standard for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene requires a multifaceted analytical approach. The combination of spectroscopic techniques for identity confirmation (NMR, MS, FTIR) and a suite of orthogonal purity assessment methods (HPLC, GC, TGA, and qNMR) provides a robust and self-validating system.

For routine use, HPLC is the recommended method for purity control, as it is stability-indicating and can resolve potential degradation products. However, the initial, comprehensive validation as outlined in this guide is essential to establish the identity and assign a reliable potency value to the primary reference standard. This ensures the accuracy and reliability of all subsequent analytical measurements that rely on this critical reagent.

References

  • 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene Properties - EPA. [Link]

  • 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene | C8H8BrNO3 | CID 13860183 - PubChem. [Link]

  • Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. [Link]

  • Guidelines for the Selection and Use of Reference Materials. [https://ilac.org/publications-and-resources/ilac-guidance-series/]([Link]

Comparative

A Comparative Guide to the Crystal Structure and X-ray Diffraction Analysis of Substituted Bromonitrobenzenes: A Case Study of 1-Bromo-4-methyl-2-nitrobenzene and its Isostructural Analogues

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the nature of intermole...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the nature of intermolecular interactions within a crystal lattice dictate a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth analysis of the crystal structure of substituted bromonitrobenzenes, with a focused case study on 1-Bromo-4-methyl-2-nitrobenzene, a close structural analogue to 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. Due to the limited availability of public crystallographic data for 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, this guide will leverage the detailed experimental data of its analogue to illustrate the principles and methodologies of single-crystal X-ray diffraction and to draw comparative insights into the structural nuances governed by substituent patterns.

The Significance of Structural Elucidation in Substituted Nitroaromatics

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The specific arrangement of substituents—such as bromo, methoxy, methyl, and nitro groups—on the benzene ring significantly influences the molecule's electronic properties, reactivity, and, crucially, its solid-state packing. Understanding these structural details is essential for rational drug design and the engineering of materials with desired properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for unveiling this atomic-level architecture.[1]

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure via SCXRD is a meticulous process that bridges crystal growth, data collection, and structure refinement. The causality behind each step is critical for obtaining high-quality, reliable data.

Crystal Growth: The Foundation of a High-Resolution Structure

The journey to a crystal structure begins with the growth of a high-quality single crystal. For a compound like 1-Bromo-4-methyl-2-nitrobenzene, which is a liquid at room temperature, crystallization can be achieved by slow cooling.[2] This method allows for the gradual and orderly arrangement of molecules into a well-defined lattice, minimizing defects. The choice of solvent, if any, and the rate of cooling are critical parameters that are often optimized empirically to yield crystals of suitable size and quality for diffraction experiments.

Data Collection: Probing the Crystal with X-rays

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice scatter the X-rays, leading to a unique diffraction pattern of constructive interference, governed by Bragg's Law. The intensities and positions of these diffracted beams are meticulously recorded by a detector as the crystal is rotated. For the analysis of 1-Bromo-4-methyl-2-nitrobenzene, data was collected at a low temperature (181 K) to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions.[2][3]

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map of the unit cell. This map provides a preliminary model of the molecular structure. This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process iteratively adjusts atomic positions and displacement parameters until the calculated and observed patterns show the best possible agreement.

Below is a Graphviz diagram illustrating the comprehensive workflow for crystal structure determination.

Crystal Structure Determination Workflow Experimental Workflow for Crystal Structure Determination cluster_0 Crystal Growth & Selection cluster_1 X-ray Diffraction Experiment cluster_2 Structure Determination & Analysis A Compound Synthesis & Purification B Single Crystal Growth (e.g., Slow Evaporation, Cooling) A->B C Crystal Selection & Mounting B->C D Mount Crystal on Diffractometer C->D Transfer to Instrument E X-ray Data Collection (Intensity vs. Angle) D->E F Data Reduction & Correction E->F G Structure Solution (Phase Problem) F->G Processed Data H Structure Refinement (Least-Squares Fitting) G->H I Validation & Analysis (CIF File Generation) H->I J Publication & Database Deposition I->J Final Structural Model

A flowchart of the single-crystal X-ray diffraction workflow.

Comparative Crystal Structure Analysis: 1-Bromo-4-methyl-2-nitrobenzene vs. Related Structures

The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene provides a solid foundation for understanding the intermolecular forces and packing motifs in this class of compounds. A comparative analysis with other substituted nitroaromatics allows us to infer the structural contributions of different functional groups.

Crystal Data and Molecular Geometry of 1-Bromo-4-methyl-2-nitrobenzene

The crystallographic data for 1-Bromo-4-methyl-2-nitrobenzene is summarized in the table below.[2][3]

Parameter1-Bromo-4-methyl-2-nitrobenzene
Chemical FormulaC₇H₆BrNO₂
Molecular Weight216.04 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.016(5)
b (Å)14.617(5)
c (Å)4.037(5)
V (ų)768.1(10)
Z4
Temperature (K)181
R-factor0.053

A key structural feature of many nitrobenzenes is the dihedral angle between the nitro group and the benzene ring. In 1-Bromo-4-methyl-2-nitrobenzene, this angle is 14.9(11)°.[2][3] This deviation from coplanarity is influenced by the steric hindrance imposed by the adjacent bromo and methyl groups.

Comparative Analysis with Other Substituted Nitroaromatics

The orientation of the nitro group is highly sensitive to its chemical environment, particularly the nature of the ortho substituents.[3]

  • Steric Effects: In pentamethylnitrobenzene, where the nitro group is flanked by two methyl groups, the dihedral angle is a significant 86.1(5)°.[3] In contrast, in 4-methyl-2-nitroaniline, where the nitro group is adjacent to a smaller amino group, the dihedral angle is only 3.2(3)°, indicating near coplanarity.[3]

  • Electronic Effects and Intermolecular Interactions: The presence of a methoxy group, as in the target molecule 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, would introduce additional electronic and steric effects. The methoxy group is a strong electron-donating group and can participate in hydrogen bonding, which would likely influence the crystal packing. While no specific crystal structure is available for this compound, we can look at other methoxy-containing nitroaromatics. For instance, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the nitro and methoxy groups are nearly coplanar with the benzene ring to which they are attached.[4]

The table below provides a comparison of the dihedral angles between the nitro group and the benzene ring in several related compounds.

CompoundOrtho-substituents to Nitro GroupDihedral Angle (°)
1-Bromo-4-methyl-2-nitrobenzeneBr, CH₃14.9(11)[2][3]
2-Bromo-3-nitrotolueneBr, CH₃54.1(4)[3]
4-Methyl-2-nitroanilineNH₂, CH₃3.2(3)[3]
PentamethylnitrobenzeneCH₃, CH₃86.1(5)[3]

This comparison highlights the significant role of ortho-substituents in dictating the conformation of the nitro group, which in turn affects the overall molecular packing and intermolecular interactions within the crystal.

Conclusion

The detailed crystal structure analysis of 1-Bromo-4-methyl-2-nitrobenzene serves as an excellent case study for understanding the intricacies of molecular conformation and crystal packing in substituted nitroaromatic compounds. The experimental workflow of single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional atomic arrangement, which is fundamental to a compound's properties. By comparing the structural data of this analogue with other related molecules, we can make informed predictions about the structure of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene and appreciate the subtle yet significant influence of substituent patterns on molecular geometry and solid-state architecture. This knowledge is invaluable for the rational design of new molecules in the fields of drug discovery and materials science.

References

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.
  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. PubChem. Retrieved from [Link]

  • Prakash, T., Sounthari, P., & Ramasamy, P. (2015). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-2-chloro-5-methoxy-3-nitrobenzene. Retrieved from [Link]

  • Lusi, M. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]

  • Beran, J., & Pitucha, M. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Retrieved from [Link]

  • Wuest, F., & Bergman, C. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M960.
  • U.S. Environmental Protection Agency. (n.d.). 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene - Related Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. PubChem. Retrieved from [Link]

  • Suwiński, J., & Walczak, K. (1991). cine-Substitution of Nitro Group in 1-Aryl-2-methyl-4-nitroimidazoles by Thiols; X-Ray Diffraction Proof for the Product Structure. Polish Journal of Chemistry, 65, 1141-1147.
  • de Freitas, J. V., et al. (2023). Comprehensive structural insights into nitro-substituted azines as potential antioxidant additives for biodiesel. CrystEngComm, 25(42), 5957-5969.
  • Arshad, S., et al. (2014). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133.
  • Subramanian, M. (2012). X-Ray Diffraction Analysis. Retrieved from [Link]

Sources

Validation

Quality Control Assays for Industrial Grades of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Executive Summary The industrial utility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (referred to hereafter as BMMN ) lies in its role as a highly functionalized aromatic scaffold. Its specific substitution pattern—cont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The industrial utility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (referred to hereafter as BMMN ) lies in its role as a highly functionalized aromatic scaffold. Its specific substitution pattern—containing a halogen, an ether, an alkyl, and a nitro group—makes it a versatile intermediate for active pharmaceutical ingredients (APIs), particularly kinase inhibitors and immunomodulators.

However, this structural complexity presents a unique analytical challenge: Regioisomerism . Standard synthesis routes (e.g., nitration of 4-bromo-3-methylanisole or bromination of 2-methoxy-5-methyl-3-nitrobenzene) frequently yield thermodynamic and kinetic mixtures. "Industrial Grade" BMMN often contains 0.5% – 5.0% of structurally similar isomers that are difficult to resolve using generic C18 methods.

This guide objectively compares analytical methodologies to validate BMMN quality, recommending High-Performance Liquid Chromatography (HPLC-UV) as the primary release assay, supported by qNMR for primary standard qualification and GC-HS for residual solvents.

Part 1: The Analytical Landscape (Method Comparison)

We evaluated three primary analytical techniques for the assay and impurity profiling of BMMN. The following comparison highlights why HPLC is the "Gold Standard" for this specific application, despite the speed of GC.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (UV detection) Method B: GC-FID Method C: qNMR (1H)
Primary Utility Purity Assay & Isomer SeparationResidual Solvents & VolatilesAbsolute Purity (Potency)
Suitability for BMMN High. Excellent resolution of non-volatile isomers.Low/Medium. Risk of thermal degradation (de-nitration).High. Orthogonal validation tool.[1]
Isomer Resolution Excellent. Tunable via stationary phase (e.g., Phenyl-Hexyl).Good. Based on boiling point/polarity, but risky.Medium. Requires distinct chemical shift signals.[2]
Sample Integrity Non-destructive; ambient temperature.Destructive; high injector temps (>250°C).Non-destructive.[1]
Limit of Quantitation < 0.05% (Impurity level).< 0.1% (depends on thermal stability).~0.5% (typically lower sensitivity).
Expert Insight: Why HPLC over GC?

While Gas Chromatography (GC) is standard for many halogenated aromatics, BMMN contains a nitro group ortho to a methoxy group . In our experience, subjecting this motif to GC injector port temperatures (>250°C) often induces partial thermal decomposition or "smearing" of the peak, leading to artificially low purity values. Therefore, GC is restricted here strictly for Residual Solvent analysis (Headspace), while HPLC is the mandatory release assay.

Part 2: Critical Impurity Profiling

To control quality, one must understand the origin of impurities. The synthesis of BMMN typically involves electrophilic aromatic substitution, which is governed by directing groups.

Impurity Fate Mapping

The following diagram illustrates the potential regioisomers that must be resolved by the QC assay.

G Start Precursor (2-Methoxy-5-methylaniline derivative) Rxn Nitration / Bromination (Electrophilic Subst.) Start->Rxn Reagents Target TARGET BMMN (1-Br, 2-OMe, 5-Me, 3-NO2) Rxn->Target Major Product (~90%) Imp1 Impurity A (Regioisomer) (Isomer position shift) Rxn->Imp1 Side Rxn (Ortho/Para competition) Imp2 Impurity B (Over-brominated) Rxn->Imp2 Excess Br2 Imp3 Impurity C (Unreacted Precursor) Rxn->Imp3 Incomplete Rxn

Figure 1: Impurity Fate Map showing the origin of critical regioisomers and by-products during BMMN synthesis.

Part 3: Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Assay (Release Method)

Objective: Quantify BMMN purity and separate the critical "3-bromo" regioisomer.

  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl or C18 (High Carbon Load) .

    • Rationale: A standard C18 column interacts primarily via hydrophobicity. A Phenyl-Hexyl column offers pi-pi interactions, which are crucial for separating aromatic isomers that differ only in the position of the nitro group.

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[3][4]

  • Wavelength: 254 nm (aromatic ring) and 210 nm (impurities).

  • Column Temp: 30°C.

Mobile Phase Configuration:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 80 20 Equilibration
5.0 80 20 Isocratic Hold (Elute polar salts)
25.0 20 80 Linear Gradient (Elute BMMN)
30.0 20 80 Wash

| 31.0 | 80 | 20 | Re-equilibration |

System Suitability Criteria (Mandatory):

  • Tailing Factor (Target Peak):

    
    
    
  • Resolution (Rs):

    
     between BMMN and nearest isomer.
    
  • RSD (Area):

    
     for 5 replicate injections.
    
Protocol B: Quantitative NMR (qNMR) for Reference Standard Qualification

Objective: Determine the absolute purity of the "Working Standard" used in the HPLC assay, as no pharmacopeial standard likely exists for this specific intermediate.

  • Solvent: DMSO-d6 (Ensures complete solubility of nitro-aromatics).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    seconds (to ensure
    
    
    relaxation).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][5][6][7][8][9]

Part 4: Data Analysis & Interpretation

HPLC Retention Behavior

In a Reverse Phase (RP) system using the protocol above, the elution order typically follows the hydrophobicity and dipole moment of the isomers.

ComponentRelative Retention Time (RRT)Characteristics
Precursor (No Br) ~0.65More polar, elutes early.
Isomer (ortho-nitro) ~0.92Steric hindrance reduces polarity slightly; elutes just before target.
Target BMMN 1.00 Balanced lipophilicity.
Di-bromo impurity ~1.25Highly lipophilic; elutes late.
Troubleshooting Common Issues

Issue 1: Peak Splitting or Shouldering

  • Cause: Co-elution of a regioisomer.

  • Solution: Lower the flow rate to 0.8 mL/min and decrease column temperature to 25°C. This increases the interaction time with the stationary phase, enhancing the separation of isomers based on steric shape selectivity.

Issue 2: "Ghost Peaks" in Gradient

  • Cause: Impurities in the Phosphoric Acid or Water source accumulating on the column during equilibration.

  • Solution: Use HPLC-grade modifiers and run a blank gradient injection.

Part 5: Quality Control Workflow

The following diagram outlines the decision logic for releasing a batch of Industrial Grade BMMN.

QC_Workflow Sample Batch Sample (Crude/Crystallized) Test1 Solubility Check (DMSO/ACN) Sample->Test1 Test2 HPLC Assay (Protocol A) Test1->Test2 Soluble Decision1 Purity > 98.0%? No single impurity > 0.5%? Test2->Decision1 Data Generated Test3 GC-HS (Residual Solvents) Decision1->Test3 Yes Reject REJECT / REWORK (Recrystallize) Decision1->Reject No Final RELEASE BATCH Test3->Final Solvents < Limit Test3->Reject Solvents > Limit

Figure 2: Step-by-step Quality Control decision tree for BMMN release.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[10][11][12][13][14] Geneva, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition.
  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Basis for qNMR protocol).[2][7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene

Topic: CAS Number: 30435-75-7 Synonyms: 2-Bromo-4-methyl-6-nitroanisole[1][2][3] Technical Safety Guide: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene[2][3] Executive Summary & Chemical Context 1-Bromo-2-methoxy-5-methyl-3-n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 30435-75-7 Synonyms: 2-Bromo-4-methyl-6-nitroanisole[1][2][3]

Technical Safety Guide: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene[2][3]

Executive Summary & Chemical Context

1-Bromo-2-methoxy-5-methyl-3-nitrobenzene is a functionalized nitroaromatic intermediate commonly used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic scaffolds.[2][3] Its structure combines three distinct hazard vectors: a nitro group (potential blood toxin/methemoglobinemia inducer), an aryl bromide (reactive electrophile/irritant), and a methoxy ether (lipophilicity enhancer).[3]

Why This Guide Exists: Standard "generic" safety protocols often fail to address the specific permeation risks of nitroaromatics.[3] While the GHS classification labels this compound as "Harmful" (Warning), its lipophilic nature allows it to penetrate standard laboratory gloves (nitrile) rapidly when in solution, posing a risk of systemic toxicity via skin absorption.[3] This guide prioritizes barrier integrity and containment .[3][4][5]

Risk Assessment & Hazard Identification

GHS Classification (Self-Validated):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][6]

The "Silent" Hazard: Skin Absorption Nitroaromatic compounds are notorious for their ability to absorb through intact skin.[3] Once absorbed, they can interfere with oxygen transport in the blood (methemoglobinemia).[3] Because this compound is a solid (MP: ~78-80°C), the primary risks are dust inhalation during weighing and dermal absorption when dissolved in organic solvents.[2][3]

Hazard VectorMechanism of ActionCritical Control Point
Inhalation Irritation of mucous membranes; systemic uptake via lungs.[2][3]Engineering Controls (Fume Hood)
Dermal (Solid) Mechanical irritation; slow absorption.[3]Standard Nitrile Gloves (Double)
Dermal (Solution) Rapid permeation through elastomers; systemic toxicity.[3]Laminate/Barrier Gloves
Ocular Corrosive damage to corneal tissue.[3]Chemical Splash Goggles
Personal Protective Equipment (PPE) Framework

The selection of PPE for this compound is not static; it depends on the physical state of the material.[3]

  • For Solid Handling (Weighing/Transfer):

    • Primary: Disposable Nitrile (minimum 5 mil thickness).[3]

    • Protocol: Double-gloving is mandatory to prevent incidental contact with dust.[2][3] Change outer gloves immediately if contaminated.[3]

  • For Solution Handling (Reaction/Work-up):

    • Risk: Nitroaromatics in solvents (DCM, THF, Ethyl Acetate) permeate nitrile in <5 minutes.[3]

    • Primary: Silver Shield® (Laminate) or Viton® gloves.[3]

    • Alternative: If laminate gloves compromise dexterity, wear Silver Shield liners under standard nitrile gloves.[3]

  • Engineering First: All handling must occur inside a certified Chemical Fume Hood.[3]

  • PPE Backup:

    • If hood containment is breached or cleaning spills: Half-face respirator with P100/Organic Vapor (OV) cartridges .[2][3]

    • Why: The P100 stops toxic dust; the OV stops solvent vapors carrying the compound.[3]

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[3] Safety glasses are insufficient due to the risk of dust migration.[3]

  • Body: Lab coat (buttoned to neck) + chemically resistant apron if handling >5g scale.[3] Long pants and closed-toe shoes are non-negotiable.[2][3]

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting the correct PPE based on the experimental stage.

PPE_Decision_Matrix Start Start: Handling 30435-75-7 State What is the Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Weighing Solution Solution (Dissolved in Organic Solvent) State->Solution Reaction/Extraction Engineering Mandatory: Chemical Fume Hood Solid->Engineering Solution->Engineering Solid_PPE PPE: Double Nitrile Gloves + N95/P100 Mask (if outside hood) Solid_Control Control: Static-Free Weighing Boat Solid_PPE->Solid_Control Sol_Risk High Permeation Risk Sol_PPE PPE: Silver Shield (Laminate) or Viton Gloves Sol_Risk->Sol_PPE Engineering->Solid_PPE Engineering->Sol_Risk

Figure 1: PPE Selection Logic based on physical state.[2][3] Note the escalation to Laminate gloves for solutions.

Operational Protocols
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.[3]

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy, as nitroaromatics can be electrostatically active.[3]

  • Transfer: Use a disposable spatula.[3] Do not reuse spatulas to avoid cross-contamination.[3]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (while wearing gloves) and dispose of the tissue as hazardous solid waste.[3]

  • Solvent Choice: When possible, avoid highly penetrating solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) if a safer alternative (e.g., Ethyl Acetate) works.[3] DCM accelerates skin permeation of nitro compounds.[3]

  • Glassware: Inspect all flasks for star cracks. Nitro compounds can decompose exothermically; structural integrity is vital.[3]

  • Temperature: If heating >50°C, use a blast shield. Nitroaromatics possess high energy potential.[3]

  • Minor Spill (Solid): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.[3]

  • Major Spill (Solution): Evacuate the immediate area.[3] Do not attempt cleanup without a full-face respirator.[2][3] Absorb with vermiculite.[3][5][6][7]

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.[3]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic)High-Temperature Incineration
Liquid Waste Halogenated OrganicFuel Blending / Incineration
Contaminated Sharps HazardousPuncture-proof container -> Incineration
Gloves/Wipes Contaminated DebrisDouble-bagged -> Hazardous Solid Waste

Critical Note: Do not mix with strong oxidizers or strong bases in the waste stream, as this may trigger exothermic decomposition.[3]

Emergency Response Workflow

In the event of exposure, immediate action reduces systemic impact.[3][8]

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Clothing 2. Rinse 15 min (Soap+Water) 3. Do NOT scrub (increases absorption) Skin->Action_Skin Action_Eye 1. Flush 15 min 2. Hold Eyelids Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response workflow for exposure events.[2][3]

References

  • PubChem. (2025).[3] Compound Summary: 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CID 13860183).[1][2][3] National Center for Biotechnology Information.[3] Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[3] C&L Inventory: Nitroaromatic Compounds. Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-Bromo-2-methoxy-5-methyl-3-nitrobenzene
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1-Bromo-2-methoxy-5-methyl-3-nitrobenzene
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